Milbemycin A3 Oxime
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C31H43NO7 |
|---|---|
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'R,8R,13R,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
InChI-Schlüssel |
VDBGCWFGLMXRIK-ZRJCZPSMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of Milbemycin A3 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for producing milbemycin A3 oxime from its precursor, milbemycin A3. The synthesis is a robust two-step process involving an initial oxidation followed by an oximation reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation, intended to support research, development, and manufacturing activities in the pharmaceutical and veterinary medicine sectors.
This compound is a key semi-synthetic macrocyclic lactone.[1][2] It is the minor component, approximately 30%, of the commercial antiparasitic agent milbemycin oxime, which is widely used in veterinary medicine to control endo- and ectoparasites.[1][2] The therapeutic action of this compound is attributed to its ability to open glutamate-sensitive chloride channels in the neurons of invertebrates, leading to hyperpolarization of the cells, blockage of signal transfer, and ultimately paralysis of the parasite.[1]
Core Synthesis Pathway
The conversion of milbemycin A3 to this compound proceeds through two distinct chemical transformations:
-
Oxidation: The C5 hydroxyl group of milbemycin A3 is oxidized to form the intermediate, 5-keto-milbemycin A3 (referred to as milbemycin A3 ketone).
-
Oximation: The newly formed ketone group is then reacted with an oximation agent, typically hydroxylamine (B1172632) hydrochloride, to yield the final product, this compound.
This well-established route allows for efficient and high-yielding production of the target compound.
Experimental Protocols
The following protocols are derived from established methodologies for the synthesis of milbemycin oximes. While the source material often describes the synthesis starting from a mixture of milbemycin A3 and A4, these protocols are adapted for the specific synthesis using pure milbemycin A3 as the starting material.
Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone
This step focuses on the selective oxidation of the C5 hydroxyl group.
Materials and Reagents:
| Reagent/Material | Specification |
| Milbemycin A3 | Pure |
| Dichloromethane (B109758) (CH2Cl2) | Anhydrous |
| Piperidine (B6355638) nitrogen oxygen free radicals (e.g., TEMPO) | Catalyst |
| Halide (e.g., Sodium Bromide) | Catalyst promoter |
| Oxidizer (e.g., Sodium hypochlorite (B82951) solution) | 0.5-10% in saturated NaHCO3 |
| Sodium thiosulfate (B1220275) solution | For quenching |
| Methanol (B129727) | For extraction |
| Anhydrous magnesium sulfate | For drying |
Quantitative Parameters for Oxidation:
| Parameter | Value/Ratio |
| Reaction Temperature | -5 to 15 °C |
| Reaction Time | 0.5 - 4 hours |
| Mole ratio of Catalyst:Milbemycin A3 | 0.05-0.4 : 1 |
| Mole ratio of Oxidizer:Milbemycin A3 | 3.5-35 : 1 |
| pH of Oxidizer Solution | 8.5 - 11.5 |
| Mole ratio of Sodium thiosulfate:Milbemycin A3 (for quenching) | 10-35 : 1 |
Procedure:
-
Dissolve milbemycin A3, the piperidine nitrogen oxygen free radical catalyst, and the halide catalyst promoter in dichloromethane in a suitable reaction vessel.
-
Cool the reaction mixture to the specified temperature range (-5 to 15 °C) with continuous stirring.
-
Prepare the oxidizer solution by dissolving the chosen hypochlorite or chlorite (B76162) in a saturated sodium bicarbonate solution to the specified concentration and pH.
-
Add the oxidizer solution dropwise to the reaction mixture in 4-8 batches, with a 10-20 minute interval between each addition.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, quench the reaction by adding a sodium thiosulfate solution.
-
Add methanol (10-30% of the total reaction volume) and allow the mixture to stratify.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude milbemycin A3 ketone intermediate.
Step 2: Oximation of Milbemycin A3 Ketone to this compound
This final step introduces the oxime functional group.
Materials and Reagents:
| Reagent/Material | Specification |
| Milbemycin A3 Ketone | Crude or purified |
| 1,4-Dioxane (B91453) | Reaction solvent |
| Methanol | Reaction solvent |
| Hydroxylamine hydrochloride | Oximation agent |
| Deionized water | For dissolving hydroxylamine HCl |
| Dichloromethane | For extraction |
| Anhydrous magnesium sulfate | For drying |
Quantitative Parameters for Oximation:
| Parameter | Value/Ratio |
| Reaction Temperature | 25 - 35 °C |
| Reaction Time | 10 - 20 hours |
| Mass ratio of Hydroxylamine hydrochloride:Milbemycins | 1-1.5 : 1 |
| Mass-to-volume ratio of Methanol:1,4-Dioxane:Milbemycins | (8-12 L) : (10-16 L) : 1 Kg |
Procedure:
-
Dissolve the milbemycin A3 ketone intermediate in a mixture of methanol and 1,4-dioxane in a reaction vessel with stirring.
-
Prepare a solution of hydroxylamine hydrochloride in deionized water.
-
Add the hydroxylamine hydrochloride solution dropwise to the reaction mixture.
-
Maintain the reaction at the specified temperature (25-35 °C) and continue stirring for the recommended duration (10-20 hours).
-
Monitor the reaction for completion.
-
Once the reaction is complete, concentrate the reaction system by distillation under reduced pressure.
-
Perform an extraction using a dichloromethane-aqueous system.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by crystallization, for example, using a mixed solvent system like trichloromethane and n-heptane.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from milbemycin A3.
Caption: Reaction pathway for the synthesis of this compound.
Data Summary
The following tables summarize the key quantitative data for the synthesis process as described in the referenced literature.
Table 1: Reaction Conditions
| Step | Parameter | Value Range |
| Oxidation | Temperature | -5 to 15 °C |
| Duration | 0.5 - 4 hours | |
| Oximation | Temperature | 25 - 35 °C |
| Duration | 10 - 20 hours |
Table 2: Reagent Ratios
| Step | Reagents (Ratio) | Value |
| Oxidation | Catalyst : Milbemycin A3 | 0.05-0.4 : 1 (mole ratio) |
| Oxidizer : Milbemycin A3 | 3.5-35 : 1 (mole ratio) | |
| Oximation | Hydroxylamine HCl : Milbemycins | 1-1.5 : 1 (mass ratio) |
| Methanol : 1,4-Dioxane : Milbemycins | (8-12 L) : (10-16 L) : 1 Kg |
Conclusion
The synthesis of this compound from milbemycin A3 is a well-defined and efficient process. By carefully controlling the reaction conditions and reagent stoichiometry in the two-step oxidation and oximation sequence, high yields of the desired product can be achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and production of this important antiparasitic compound. Further optimization of purification techniques may be employed to achieve high-purity this compound suitable for pharmaceutical applications.
References
An In-depth Technical Guide on the Mechanism of Action of Milbemycin A3 Oxime on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milbemycin A3 oxime, a macrocyclic lactone, exerts its potent anthelmintic, insecticidal, and acaricidal effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These channels, which are absent in vertebrates, are crucial for neurotransmission in protostome invertebrates.[3][4] this compound acts as a positive allosteric modulator and a direct agonist of GluCls, leading to an irreversible opening of the channel.[1] This results in an influx of chloride ions, causing hyperpolarization of neuronal and muscle cell membranes. The sustained hyperpolarization leads to flaccid paralysis and eventual death of the parasite. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GluCls, including its binding site, the resulting physiological effects, and detailed experimental protocols for its study.
Introduction to Glutamate-Gated Chloride Channels (GluCls)
GluCls are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine (B1216132) receptors, GABA-A receptors, and glycine (B1666218) receptors. In invertebrates, these channels play a critical role in mediating inhibitory neurotransmission. Upon binding of the neurotransmitter glutamate (B1630785), the channel opens, allowing chloride ions to flow into the cell, which hyperpolarizes the membrane and reduces the excitability of the neuron or muscle cell. GluCls are pentameric structures, with each subunit typically containing four transmembrane domains (M1-M4). The lining of the ion pore is formed by the M2 domains of the five subunits.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves its interaction with GluCls, leading to the irreversible activation of these channels. This action can be characterized by two main modes:
-
Direct Activation: At higher concentrations, this compound can directly bind to and open the GluCl channel in the absence of glutamate. This activation is slow to develop but is essentially irreversible.
-
Positive Allosteric Modulation: At lower, sub-lethal concentrations, this compound can potentiate the effect of glutamate. This means that in the presence of the drug, a lower concentration of glutamate is required to elicit a channel opening, and the resulting current is often larger and desensitizes more slowly.
Binding Site
Structural and mutagenesis studies have revealed that the binding site for macrocyclic lactones, including milbemycins, is located within the transmembrane domain of the GluCl, at the interface between adjacent subunits. Specifically, the drug wedges into a pocket formed by the M3 helix of one subunit and the M1 helix of the neighboring subunit. This binding event is thought to induce a conformational change that forces the M2 helices lining the pore apart, thus opening the channel.
Physiological Consequences
The irreversible opening of GluCls by this compound leads to a sustained influx of chloride ions into the cell. This has profound physiological consequences for the invertebrate:
-
Hyperpolarization: The influx of negatively charged chloride ions drives the membrane potential to a more negative value, a state known as hyperpolarization.
-
Inhibition of Synaptic Transmission: The hyperpolarized state makes it much more difficult for the neuron to reach the threshold for firing an action potential, effectively silencing synaptic transmission.
-
Flaccid Paralysis: In muscle cells, the hyperpolarization prevents muscle contraction, leading to a state of flaccid paralysis. This affects critical functions such as feeding (pharyngeal pumping) and locomotion.
-
Death: The disruption of these essential physiological processes ultimately leads to the death of the parasite.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, data from the closely related and extensively studied macrocyclic lactones, ivermectin and moxidectin, provide valuable insights into the potency of this class of compounds on GluCls. It is important to note that the specific values can vary depending on the GluCl subunit composition and the species from which the channel is derived.
| Compound | Receptor/Organism | Assay Type | Parameter | Value | Reference |
| Ivermectin | Haemonchus contortus GluClα3B | Two-Electrode Voltage Clamp (TEVC) | EC50 | ~0.1 ± 1.0 nM | |
| Ivermectin | Haemonchus contortus GluClα3B | Radioligand Binding | Kd | 0.35 ± 0.1 nM | |
| Moxidectin | Haemonchus contortus HcGluClα | Radioligand Binding | - | Potentiates [3H] IVM binding | |
| Glutamate | Haemonchus contortus GluClα3B | Two-Electrode Voltage Clamp (TEVC) | EC50 | 27.6 ± 2.7 µM | |
| Ibotenate | Haemonchus contortus GluClα3B | Two-Electrode Voltage Clamp (TEVC) | EC50 | 87.7 ± 3.5 µM |
Experimental Protocols
The study of the effects of this compound on GluCls typically involves heterologous expression of the channel in a system that allows for detailed electrophysiological or biochemical characterization. The Xenopus laevis oocyte expression system is a widely used and robust platform for this purpose.
Heterologous Expression of GluCl Channels in Xenopus Oocytes
This protocol describes the expression of invertebrate GluCl channels in Xenopus laevis oocytes for subsequent electrophysiological analysis.
Materials:
-
Xenopus laevis frogs
-
Collagenase solution
-
Oocyte incubation solution (ND96)
-
cRNA encoding the GluCl subunit(s) of interest
-
Microinjection apparatus
Procedure:
-
Oocyte Harvesting: Oocytes are surgically removed from the ovary of an anesthetized female Xenopus laevis.
-
Defolliculation: The follicular layer surrounding the oocytes is removed by incubation in a collagenase solution.
-
cRNA Preparation: The cDNA encoding the GluCl subunit(s) is subcloned into an appropriate expression vector. Capped cRNA is then synthesized in vitro using a commercial kit.
-
Microinjection: A defined amount of cRNA (typically 10-50 ng) is injected into the cytoplasm of stage V-VI oocytes using a microinjection pipette.
-
Incubation: The injected oocytes are incubated for 2-7 days at 16-18°C in an oocyte incubation solution to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to measure the ion flow through the expressed GluCl channels in response to the application of glutamate and this compound.
Materials:
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes
-
3 M KCl solution
-
Recording chamber
-
Oocyte recording solution (e.g., ND96)
-
Glutamate and this compound solutions
Procedure:
-
Electrode Preparation: Glass microelectrodes are pulled and filled with 3 M KCl. The resistance should be between 0.5 and 5 MΩ.
-
Oocyte Placement: An oocyte expressing the GluCl channels is placed in the recording chamber and continuously perfused with the recording solution.
-
Impaling the Oocyte: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 to -80 mV).
-
Compound Application: Solutions containing glutamate and/or this compound are applied to the oocyte via the perfusion system.
-
Data Acquisition: The current required to hold the membrane potential constant is recorded. This current is equal in magnitude and opposite in sign to the current flowing through the ion channels.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the concentration of the applied compound. From these curves, parameters such as EC50 and Hill coefficient can be determined.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound to the GluCl channel.
Materials:
-
Cell line expressing the GluCl channel (e.g., HEK293 or CHO cells)
-
Radiolabeled ligand (e.g., [3H]-ivermectin)
-
Unlabeled this compound
-
Cell membrane preparation buffers
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cells expressing the GluCl channel are harvested and homogenized. The cell membranes are then isolated by differential centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (an indicator of the affinity of the unlabeled ligand) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound on GluCls.
Experimental Workflow for TEVC
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Logical Relationship of Milbemycin Action
Caption: Logical flow of this compound's effect.
Conclusion
This compound is a highly effective antiparasitic agent due to its specific and potent action on invertebrate glutamate-gated chloride channels. Its ability to act as both a direct agonist and a positive allosteric modulator leads to the irreversible opening of these channels, causing a sustained influx of chloride ions and subsequent hyperpolarization of nerve and muscle cells. This ultimately results in the flaccid paralysis and death of the target organism. The experimental protocols detailed in this guide provide a framework for the continued investigation of the precise interactions between this compound and its target, which is crucial for understanding the development of resistance and for the design of new and improved antiparasitic drugs.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AOP-Wiki [aopwiki.org]
A Technical Guide to Milbemycin A3 Oxime (CAS: 114177-14-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Milbemycin A3 oxime, a semi-synthetic macrocyclic lactone and a key component of the veterinary antiparasitic agent, milbemycin oxime. It details its physicochemical properties, synthesis, mechanism of action, biological efficacy, and relevant experimental methodologies.
Physicochemical Properties
This compound is a white solid compound derived from the fermentation product of Streptomyces hygroscopicus.[1][2] It is the minor component, typically around 20-30%, of the commercial product milbemycin oxime, which is a mixture of Milbemycin A3 and A4 oximes.[3][4][5][6][7] The compound exhibits poor solubility in water but is soluble in organic solvents such as ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][4]
| Property | Data | Source(s) |
| CAS Number | 114177-14-9 | [3][5][8][9] |
| Molecular Formula | C₃₁H₄₃NO₇ | [3][8][9] |
| Molecular Weight | 541.7 g/mol | [3][8][10] |
| Appearance | White solid | [3] |
| Purity | >95% to ≥99% by HPLC | [3][4][9] |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | [8] |
| Storage | -20°C | [3][8] |
Synthesis and Manufacturing
This compound is produced via a two-step semi-synthetic process starting from Milbemycin A3, which is obtained through fermentation.[3][4][11] The process involves an initial oxidation of the parent compound followed by an oximation reaction.[11]
Caption: General workflow for the semi-synthesis of this compound.
Experimental Protocol: Synthesis
The following protocol is adapted from a patented synthesis method for Milbemycin oxime.[11]
-
Oxidation Reaction:
-
Milbemycins are used as the raw material in a dichloromethane (B109758) solvent.
-
A piperidine nitrogen oxygen free radical is used as a catalyst, with a halide as a catalyst promoter. The mole ratio of catalyst to Milbemycins is 0.05-0.4:1.[11]
-
An oxidizer, such as sodium hypochlorite, is prepared in a saturated sodium bicarbonate solution (0.5%-10% concentration) with the pH controlled between 8.5-11.5.[11]
-
The reaction is conducted at -5 to 15°C for 0.5 to 4 hours. The oxidizer solution is added dropwise in 4-8 batches with a 10-20 minute interval between additions.[11] This step yields the intermediate, Milbemycin ketone.[11]
-
-
Oximation Reaction:
-
The Milbemycin ketone intermediate is dissolved in a reaction solvent of methanol and 1,4-dioxane.
-
Hydroxylamine hydrochloride is used as the oximation agent, with a mass ratio of 1-1.5:1 relative to the starting Milbemycins.[11]
-
The reaction proceeds for 10-16 hours at a temperature of 25-35°C to produce Milbemycin oxime.[11]
-
The crude product is then purified, for example, by extraction with dichloromethane and drying.[11]
-
Mechanism of Action
The primary antiparasitic action of this compound occurs in invertebrates, where it targets the nervous system. Like other milbemycins and avermectins, it acts as a potent potentiator of ligand-gated chloride channels.[1][2][3]
Caption: Mechanism of action of this compound in invertebrates.
In invertebrates, the compound binds to glutamate-gated chloride channels in nerve and muscle cells.[2][3][12][13] This binding action opens the channels, causing an influx of chloride ions into the cells.[1] The resulting hyperpolarization of the cell membrane blocks the transmission of nerve signals, leading to paralysis and ultimately the death of the parasite.[1][2][3][4][13][14]
In mammals, milbemycins are believed to bind to gamma-aminobutyric acid type A (GABA-A) gated chloride channels, which are located in the central nervous system.[1]
Biological Activity and Efficacy
This compound is a component of a broad-spectrum antiparasitic agent effective against a range of endo- and ectoparasites, particularly nematodes and arthropods.[2][13][15]
| Target Parasite | Host | Dosage (of A3 oxime) | Efficacy | Source(s) |
| Dirofilaria immitis (heartworm microfilariae) | Dog | 0.05 mg/kg | 85.2% reduction in blood microfilariae count | [6][8] |
Experimental Protocol: In Vivo Efficacy Assessment
The efficacy data cited above was determined from a study with the following general design:
-
Subjects: Naturally infested dogs with Dirofilaria immitis microfilariae were selected for the study.
-
Treatment: A single dose of this compound was administered orally at 0.05 mg/kg.[6][8]
-
Endpoint: The number of microfilariae in the blood was quantified before and after treatment.
-
Analysis: The percentage reduction in microfilariae count was calculated to determine the efficacy of the treatment.[6][8]
Pharmacokinetics
Pharmacokinetic data is primarily available for the milbemycin oxime mixture (A3 and A4 oximes). The A3 component is characterized by rapid absorption and widespread distribution.
| Parameter | Value (A3 component) | Host | Source(s) |
| Oral Bioavailability | 80.5% | Dog | [15] |
| Time to Peak Plasma Conc. (Tmax) | 1-2 hours | Dog | [12][15] |
| Terminal Plasma Half-life (t½) | 1.6 ± 0.4 days | Dog | [15] |
| Volume of Distribution (Vd) | ~2.7 L/kg | Dog | [15] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | Dog | [15] |
Experimental Protocol: Pharmacokinetic Analysis
Pharmacokinetic parameters are typically determined through bioequivalence or blood-level studies, often employing a crossover design to minimize inter-animal variability.[16]
Caption: Workflow for a two-period crossover bioequivalence study.
-
Study Design: A randomized, multi-period, single-dose crossover design is utilized.[16]
-
Dosing: Animals in separate groups receive either the test or reference product. After a washout period, the treatments are crossed over.[16]
-
Sampling: Blood samples are collected at predetermined intervals after dosing.
-
Bioanalysis: Plasma concentrations of the analyte (this compound) are measured using a validated method, such as liquid chromatography-mass spectrometry (LC-MS).[16]
-
Parameter Calculation: Pharmacokinetic parameters, including Area Under the Curve (AUC) and Maximum Concentration (Cmax), are calculated for each animal in each period.[16]
Formulation Science: Nanoemulsion Development
The poor water solubility of milbemycin oxime presents a challenge for bioavailability.[7] Research has focused on developing novel formulations, such as oil-in-water (O/W) nanoemulsions, to enhance solubility and stability.[7][17]
Experimental Protocol: Nanoemulsion Preparation and Characterization
The following protocol outlines the development of a milbemycin oxime nanoemulsion.[17]
-
Excipient Screening:
-
The solubility of milbemycin oxime is tested in various oil phases, surfactants, and co-surfactants to identify candidates with the highest solubilizing capacity.[7]
-
For example, ethyl butyrate (B1204436) (oil), Tween-80 (surfactant), and anhydrous ethanol (co-surfactant) were identified as optimal components.[17]
-
-
Pseudo-Ternary Phase Diagram Construction:
-
The surfactant and co-surfactant are mixed at various ratios (e.g., 1:1, 2:1, 3:1).
-
This mixture is then combined with the oil phase at different ratios.
-
Distilled water is added dropwise with continuous stirring to identify the boundaries of the nanoemulsion region.[17]
-
-
Preparation of the Nanoemulsion:
-
The optimal ratio of surfactant, co-surfactant, and oil phase is selected based on the phase diagram.
-
This compound is dissolved in this mixture.
-
Distilled water is added slowly while stirring to allow for the spontaneous formation of the nanoemulsion.[17]
-
-
Characterization:
-
Appearance and Dilution: The formulation is visually inspected for clarity and transparency. It is centrifuged to check for phase separation.[17]
-
Droplet Size and Morphology: Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are used to determine the shape, size, and distribution of the nanoemulsion droplets.[17]
-
Drug Concentration: The concentration of milbemycin oxime is quantified using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at approximately 249 nm.[17]
-
References
- 1. toku-e.com [toku-e.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound | 114177-14-9 [chemicalbook.com]
- 7. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. chemwerth.com [chemwerth.com]
- 14. bioaustralis.com [bioaustralis.com]
- 15. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 16. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 17. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions [mdpi.com]
Milbemycin A3 Oxime: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Milbemycin A3 oxime, a potent macrocyclic lactone with significant applications in parasitology. This document details its physicochemical properties, mechanism of action, relevant experimental protocols, and analytical methodologies to support research and development activities.
Physicochemical Properties
This compound is a semi-synthetic derivative of Milbemycin A3, a fermentation product of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is a minor component of the commercial anthelmintic Milbemycin Oxime, which is primarily a mixture of this compound and Milbemycin A4 oxime.[1][2]
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₃NO₇ | [1][2] |
| Molecular Weight | 541.7 g/mol | |
| CAS Number | 114177-14-9 | |
| Appearance | White or light yellow powder |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Source |
| Ethanol, Methanol, DMF, DMSO | Soluble | This compound shows good solubility in these organic solvents. | |
| Water | Poor solubility | ||
| Ethanol | ~20 mg/mL | Data for Milbemycin oxime mixture. | |
| DMSO and DMF | ~15 mg/mL | Data for Milbemycin oxime mixture. | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Data for Milbemycin oxime mixture. Aqueous solutions are not recommended for storage for more than one day. |
Mechanism of Action: Targeting Invertebrate Nervous Systems
The primary anthelmintic effect of this compound is mediated through its interaction with the nervous system of invertebrates. It acts as a potent agonist of glutamate-gated chloride channels (GluCls), which are crucial for neurotransmission in nematodes and arthropods.
The binding of this compound to these channels is distinct from the endogenous ligand, glutamate (B1630785). While glutamate causes rapid, transient channel opening, this compound induces a slow-opening but essentially irreversible activation of the channel. This leads to a prolonged influx of chloride ions (Cl⁻) into the neuron or muscle cell. The resulting hyperpolarization of the cell membrane makes it unresponsive to excitatory stimuli, leading to flaccid paralysis and eventual death of the parasite. The selective toxicity of this compound is attributed to the fact that mammals primarily rely on GABA-gated chloride channels in the central nervous system, to which the drug has a much lower affinity.
Caption: Mechanism of action of this compound on invertebrate neurons.
Experimental Protocols
The evaluation of this compound's efficacy typically involves controlled studies in the target animal species. Below are outlines of common experimental methodologies.
Anthelmintic Efficacy Study in Canines (General Protocol)
This protocol is designed to assess the effectiveness of this compound against intestinal nematode infections in dogs.
Objective: To determine the percentage reduction in worm burden following treatment.
Methodology:
-
Animal Selection: A cohort of dogs with naturally acquired or experimentally induced infections of the target parasite (e.g., Ancylostoma spp., Trichuris vulpis) is selected.
-
Acclimation and Baseline: Animals are acclimated to the study environment. Pre-treatment fecal samples are collected over several days to establish baseline parasite egg counts (eggs per gram of feces).
-
Randomization: Dogs are ranked by their mean fecal egg counts and randomly allocated into treatment and placebo control groups in blocks to ensure even distribution of infection levels.
-
Treatment Administration: The treatment group receives this compound at a specified dosage (e.g., a minimum dose of 0.5 mg/kg), while the control group receives a placebo. The administration is typically oral.
-
Post-treatment Monitoring: Animals are monitored for any adverse reactions.
-
Efficacy Assessment: After a set period (e.g., 7 days), all animals are humanely euthanized for necropsy. The gastrointestinal tract is processed to recover and count the adult worms.
-
Data Analysis: The geometric mean worm counts of the treated group are compared to the placebo group. Efficacy is calculated as the percentage reduction in parasite load. A reduction of ≥90% is typically considered effective.
Caption: Generalized workflow for an anthelmintic efficacy clinical trial.
Pharmacokinetic Study Protocol
Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Objective: To determine key pharmacokinetic parameters like Cmax, Tmax, and half-life (T½) in the target species.
Methodology:
-
Study Design: A randomized, two-treatment, two-period crossover design is often employed. A washout period (e.g., 14 days) separates the treatment phases.
-
Dosing: Animals are administered a single oral dose of the drug.
-
Blood Sampling: Serial blood samples are collected via an appropriate vein (e.g., cephalic, jugular) at predetermined time points. A typical schedule might include pre-dose (0 hours) and multiple post-dose time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours and beyond).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalytical Method: Plasma concentrations of the drug are quantified using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters for each animal.
Table 3: Pharmacokinetic Parameters for Milbemycin Oxime in Canines
| Parameter | Description | Approximate Value | Source |
| Tmax | Time to reach maximum plasma concentration | 2-4 hours | |
| T½ | Elimination half-life | 1-4 days | |
| Bioavailability | The proportion of the drug that enters circulation | ~80% |
Analytical Methodologies
Accurate quantification of this compound is critical for pharmacokinetic studies and formulation development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
HPLC Method for Quantification
System: Waters e2695 HPLC system with a 2489 UV detector. Column: Hypersil BDS C18 column (4.6 mm × 250 mm, 5 μm). Mobile Phase: A mixture of 14% 0.5 mmol/L ammonium (B1175870) acetate (B1210297) buffer and 86% acetonitrile. Flow Rate: 1 mL/min. Detection Wavelength: 249 nm. Column Temperature: 25 °C.
This method provides a robust and reliable means for the quantitative analysis of milbemycin oxime in various matrices. For analysis in biological matrices like plasma, a more sensitive LC-MS/MS method is typically required.
References
Unveiling the Solubility Profile of Milbemycin A3 Oxime: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Milbemycin A3 oxime in various organic solvents, offering critical data for researchers, scientists, and professionals in drug development. Understanding the solubility of this potent macrocyclic lactone is paramount for its effective formulation and application in both veterinary and agricultural fields.
This compound, a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus, is a key active ingredient in various antiparasitic formulations. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in different solvent systems. This document collates available quantitative and qualitative data, outlines experimental methodologies for solubility determination, and illustrates the compound's mechanism of action.
Quantitative Solubility Data
The solubility of this compound and its closely related compounds has been reported in several key organic solvents. The following table summarizes the available quantitative data to facilitate comparison and aid in solvent selection for stock solution preparation and formulation development.
| Compound | Solvent | Solubility | Temperature (°C) |
| Milbemycin A3 | Methanol | 64.8 g/L | 20 |
| Ethanol | 41.9 g/L[1] | 20[1] | |
| Acetone | 66.1 g/L | 20 | |
| n-Hexane | 1.4 g/L | 20 | |
| Benzene | 143.1 g/L | 20 | |
| Ethyl Acetate | 69.5 g/L | 20 | |
| Milbemycin Oxime | Ethanol | ~20 mg/mL[2] | Not Specified |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~15 mg/mL[2] or ≥ 100 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | ~15 mg/mL[2] | Not Specified |
Note: Milbemycin oxime is a mixture of this compound and Milbemycin A4 oxime.
Qualitative assessments indicate that this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Conversely, it exhibits poor water solubility.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for preclinical development. The "shake-flask" method is a widely recognized and reliable technique for establishing thermodynamic solubility. The following is a generalized protocol that can be adapted for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a constant temperature incubator (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Mechanism of Action: A Signaling Pathway
This compound, like other milbemycins and avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates. Its primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates. This action leads to the paralysis and eventual death of the parasite. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound.
This guide provides a foundational understanding of the solubility characteristics of this compound. Researchers are encouraged to perform their own solubility studies under their specific experimental conditions for the most accurate and relevant data.
References
Methodological & Application
Application Notes and Protocols for Milbemycin A3 Oxime Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and conducting research studies on Milbemycin A3 oxime, a potent macrocyclic lactone with broad-spectrum antiparasitic activity. These application notes and protocols are intended to assist researchers in developing robust experimental designs for in vitro and in vivo investigations.
Introduction
This compound is a semi-synthetic derivative of the naturally occurring milbemycins, produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. It is a key active component in several veterinary products used for the control of ecto- and endoparasites in companion animals. Its primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death of the parasite.[1][2][3][4] Additionally, it has been shown to interact with GABA-gated chloride channels in mammals, although with a much lower affinity, and exhibits potential antifungal properties.[5]
Mechanism of Action
The primary target of this compound in invertebrates is the glutamate-gated chloride ion channel (GluCl) located on the neuronal and pharyngeal muscle cell membranes. Binding of this compound to these channels causes them to open, leading to an influx of chloride ions. This influx results in hyperpolarization of the cell membrane, making the neuron or muscle cell less excitable and ultimately leading to flaccid paralysis and death of the parasite.
In mammals, milbemycins can interact with gamma-aminobutyric acid (GABA) type A-gated chloride channels (GABAA receptors). However, the affinity for these receptors is significantly lower than for invertebrate GluCls, contributing to the compound's selective toxicity and favorable safety profile in host animals.
Recent studies have also highlighted the antifungal activity of milbemycin oxime, particularly against Candida species. This effect is thought to be mediated through the inhibition of ATP-binding cassette (ABC) transporters, which are involved in drug efflux and contribute to antifungal resistance.
Signaling Pathway of this compound in Nematodes
Quantitative Data
The following tables summarize key quantitative data from various studies on this compound and related compounds.
Table 1: In Vitro Efficacy of Milbemycin Oxime
| Target Organism | Assay Type | Concentration/IC50 | Efficacy/Effect | Reference |
| Angiostrongylus cantonensis | Motility Assay | ≥ 10⁻⁹ g/ml | Inhibitory effects | |
| Angiostrongylus cantonensis | Motility Assay | 10⁻⁸ - 10⁻⁶ g/ml | Paralysis | |
| Candida glabrata | Efflux Inhibition | < 1 µg/ml | Inhibition of drug efflux | |
| Candida glabrata | Fungicidal Activity | > 3.2 µg/ml | Intrinsic fungicidal activity | |
| Candida albicans | Fungicidal Activity | Similar to C. glabrata | Intrinsic fungicidal activity | |
| Caenorhabditis elegans | Motility Assay (Milbemectin) | IC50: 9.5 µg/ml | Inhibition of motility | |
| Spider Mites (adult) | Acaricidal Assay (Milbemectin) | IC50: 5.3 µg/ml | Acaricidal activity | |
| Spider Mite Eggs | Acaricidal Assay (Milbemectin) | IC50: 41.1 µg/ml | Acaricidal activity |
Table 2: In Vivo Efficacy of Milbemycin Oxime in Dogs
| Target Parasite | Dosage | Treatment Regimen | Efficacy | Reference |
| Sarcoptes scabiei | ~2.0 mg/kg | Orally, once weekly for 3 weeks | 100% reduction in mite counts | |
| Sarcoptes scabiei | 0.50 - 1.07 mg/kg (in combination) | Single oral dose | 87.4% reduction in pruritus at day 28 | |
| Generalized Demodicosis | 0.52 - 3.8 mg/kg | Orally, q 24 h | 16 out of 30 dogs cured | |
| Nasal Mites (Pneumonyssoides caninum) | 0.5 - 1.0 mg/kg | Orally, once a week for 3 weeks | 68 out of 70 dogs showed no clinical signs | |
| Ancylostoma spp. (mature) | 0.50 mg/kg | Single oral dose | 95% effective | |
| Ancylostoma spp. (mature) | 0.75 mg/kg | Single oral dose | 99% effective | |
| Ancylostoma caninum (immature) | 0.50 mg/kg | Single oral dose | >80% efficacy against L4 and early L5 stages | |
| Trichuris vulpis (mature) | 0.55 - 0.86 mg/kg | Single oral dose | 97% effective | |
| Toxocara cati (immature & adult) | Combination product | Two treatments, 7 days apart | 95.90% - 96.53% reduction in worm counts | |
| Gastrointestinal Nematodes | 1.04 mg/kg (in combination) | Single oral dose | 100% reduction in geometric mean fecal egg counts |
Table 3: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs
| Parameter | This compound | Milbemycin A4 oxime | Reference |
| Tmax (hours) | 1-2 | 1-2 | |
| Terminal Half-life (t1/2) (days) | 1.6 ± 0.4 | 1.6 ± 0.4 | |
| Oral Bioavailability (%) | 80.5 | 65.1 | |
| Volume of Distribution (Vd) (L/kg) | ~2.7 | ~2.7 | |
| Systemic Clearance (Cls) (mL/h/kg) | 75 ± 22 | 41 ± 12 | |
| Cmax (µg/mL) - Tablet (1 mg/kg) | 0.33 ± 0.07 | - | |
| Tmax (hours) - Tablet (1 mg/kg) | 2.47 ± 1.90 | - | |
| Absolute Bioavailability (%) - Tablet | 51.44 ± 21.76 | - | |
| Cmax (µg/mL) - Nanoemulsion (1 mg/kg) | 8.87 ± 1.88 | - | |
| Tmax (hours) - Nanoemulsion (1 mg/kg) | 0.33 ± 0.13 | - | |
| Absolute Bioavailability (%) - Nanoemulsion | 99.26 ± 12.14 | - |
Experimental Protocols
In Vitro Larval Motility Assay for Haemonchus contortus
This protocol is adapted from established methods for assessing the anthelmintic activity of compounds on nematode larvae.
-
Haemonchus contortus third-stage larvae (L3)
-
This compound stock solution (in DMSO)
-
Luria Bertani (LB) medium supplemented with antibiotics (100 IU/mL penicillin, 100 µg/mL streptomycin, 2.5 µg/mL amphotericin B)
-
96-well microplates
-
Microplate reader or inverted microscope
-
Sodium hypochlorite (B82951) solution (0.17% w/v)
-
Sterile 0.9% NaCl solution (w/v)
-
Larval Preparation:
-
Obtain L3 H. contortus larvae from fecal cultures of infected sheep.
-
Exsheath the L3 larvae by incubation in 0.17% sodium hypochlorite solution for 15 minutes at 40°C and 10% CO₂.
-
Wash the exsheathed larvae (xL3s) four times with sterile 0.9% NaCl solution by centrifugation (5 min at 500 x g).
-
Resuspend the xL3s in supplemented LB medium.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in supplemented LB medium in a 96-well plate. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include control wells with supplemented LB medium and 0.5% DMSO.
-
Add approximately 300 xL3s to each well.
-
-
Incubation and Motility Assessment:
-
Incubate the plate at 37°C and 5% CO₂.
-
Assess larval motility at 24, 48, and 72 hours using a microplate reader that measures movement or by visual inspection under an inverted microscope.
-
For visual assessment, score motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Study in Dogs with Sarcoptic Mange
This protocol outlines a study to evaluate the efficacy of this compound in dogs naturally infested with Sarcoptes scabiei.
-
Dogs with a confirmed diagnosis of sarcoptic mange (presence of mites or eggs in skin scrapings).
-
Animals should be otherwise healthy and not have received any acaricidal treatment for a specified period before the study.
-
Pre-treatment Assessment (Day -1):
-
Perform a thorough clinical examination of each dog.
-
Score the severity of clinical signs (e.g., pruritus, alopecia, erythema, crusts) on a standardized scale (e.g., 0-4).
-
Take multiple skin scrapings from affected areas (e.g., ear margins, elbows, hocks).
-
Digest the scrapings in 10% potassium hydroxide (B78521) and examine under a microscope to count the number of live mites and eggs.
-
-
Treatment (Day 0, 7, 14):
-
Administer this compound orally at the specified dose (e.g., 2.0 mg/kg).
-
Observe the animals for any adverse reactions.
-
-
Post-treatment Assessments (e.g., Days 14, 28, 42, 56):
-
Repeat the clinical scoring and skin scrapings as described for the pre-treatment assessment.
-
-
Data Analysis:
-
Calculate the geometric mean mite counts for each assessment day.
-
Determine the percentage reduction in mite counts compared to the pre-treatment counts.
-
Analyze the changes in clinical scores over time.
-
Pharmacokinetic Study in Beagle Dogs
This protocol describes a typical pharmacokinetic study design for this compound in dogs.
-
Healthy adult beagle dogs.
-
Animals should be fasted overnight before drug administration.
-
Drug Administration:
-
Administer a single oral dose of this compound at the desired dosage.
-
-
Blood Sample Collection:
-
Collect blood samples (e.g., 2-3 mL) from the cephalic or jugular vein into EDTA tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Immediately place the blood samples on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis (HPLC-UV or LC-MS/MS):
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in dog plasma.
-
Sample Preparation: Perform protein precipitation or solid-phase extraction to isolate the drug from the plasma matrix.
-
Chromatographic Separation: Use a suitable C18 column with an appropriate mobile phase (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).
-
Detection: Use UV detection at the appropriate wavelength (e.g., ~245 nm) or mass spectrometry for higher sensitivity and specificity.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC, t1/2, Vd, and Cls.
-
Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.
-
Candida albicans isolate
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microplates
-
Spectrophotometer or inverted microscope
-
Inoculum Preparation:
-
Subculture the C. albicans isolate on a suitable agar (B569324) medium to ensure purity and viability.
-
Prepare a yeast suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Assay Setup:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Inoculate each well (except the sterility control) with the prepared yeast suspension.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the absorbance with a spectrophotometer.
-
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. Store the compound at -20°C for long-term stability.
Conclusion
These application notes and protocols provide a framework for conducting research on this compound. Researchers should adapt these methodologies to their specific research questions and available resources. Adherence to good laboratory practices and ethical guidelines for animal research is essential for obtaining reliable and reproducible data.
References
- 1. Subunit stoichiometry and arrangement in a heteromeric glutamate-gated chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subunit stoichiometry and arrangement in a heteromeric glutamate-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin A3 Oxime: A Potent Tool for Probing Invertebrate Neurobiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic derivative of the macrolide milbemycin A3, produced by the soil bacterium Streptomyces hygroscopicus. As a member of the milbemycin family, it is a potent anthelmintic and insecticide. In the field of invertebrate neurobiology, this compound serves as a valuable research tool for investigating the function of ligand-gated ion channels, particularly glutamate-gated chloride channels (GluCls), which are crucial for neuronal and muscular function in many invertebrates.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in studying invertebrate neurophysiology.
Mechanism of Action
The primary molecular target of this compound and other milbemycins in invertebrates is the glutamate-gated chloride channel (GluCl).[1][2][3][4][5] These channels are ligand-gated ion channels exclusive to protostome invertebrates, making them an excellent target for selective pesticides and anthelmintics.[6]
This compound acts as a positive allosteric modulator of GluCls. Instead of directly competing with the endogenous ligand glutamate (B1630785), it binds to a distinct site on the channel protein. This binding potentiates the effect of glutamate and can also directly gate the channel, leading to a prolonged and essentially irreversible opening of the chloride ion pore.[1][3][4] The resulting influx of chloride ions into the neuron or muscle cell causes hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable, thereby inhibiting the generation of action potentials and leading to flaccid paralysis and eventual death of the invertebrate.[2]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables include data for the closely related and commercially available compound Milbemycin oxime (a mixture of Milbemycin A3 and A4 oximes) and other relevant milbemycins to provide a comparative overview of their activity.
Table 1: Potency of Milbemycins on Invertebrate Preparations
| Compound | Preparation | Assay | Parameter | Value | Reference |
| Milbemycin Oxime | Caenorhabditis elegans (whole organism) | Motility Assay | IC50 | Not explicitly found, but potent inhibition reported | N/A |
| Milbemycin D | Caenorhabditis elegans mRNA-injected Xenopus oocytes | Two-electrode voltage clamp | EC50 (current activation) | Correlated with nematocidal activity | [7] |
| Ivermectin | Haemonchus contortus GluClα3B expressed in Xenopus oocytes | Two-electrode voltage clamp | EC50 | ~0.1 ± 1.0 nM | [8] |
| Ivermectin | Caenorhabditis elegans (whole organism) | Motility Assay | EC50 | 0.19 ± 0.01 µM | [9] |
Table 2: Effects of Milbemycins on Glutamate-Gated Chloride Channel Kinetics
| Compound | Channel Subtype | Effect | Description | Reference |
| Milbemycins | Invertebrate GluCls | Irreversible channel opening | Causes a prolonged influx of Cl- ions, leading to long-lasting hyperpolarization. | [1][4] |
| Ivermectin | Invertebrate GluCls | Slow activation | Channels open very slowly but essentially irreversibly. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study invertebrate neurobiology, with a focus on the model organism Caenorhabditis elegans.
Protocol 1: C. elegans Motility (Thrashing) Assay
This assay is used to assess the paralytic effects of this compound on the overall motor function of C. elegans.
Materials:
-
Nematode Growth Medium (NGM) plates seeded with E. coli OP50
-
M9 buffer
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom microtiter plates
-
Synchronized population of L4 or young adult C. elegans
-
Dissecting microscope
-
Pipettes and sterile tips
Procedure:
-
Worm Preparation: Synchronize a population of C. elegans to the desired developmental stage (L4 or young adult) using standard methods.
-
Compound Preparation: Prepare a serial dilution of this compound in M9 buffer from a stock solution. A final solvent concentration (e.g., DMSO) of ≤0.1% is recommended to avoid solvent-induced effects. Include a vehicle control (M9 with solvent).
-
Assay Setup:
-
Wash the synchronized worms off the NGM plates with M9 buffer and collect them in a centrifuge tube.
-
Allow the worms to settle by gravity or gentle centrifugation and wash twice with M9 buffer to remove bacteria.
-
Resuspend the worms in M9 buffer at a density of approximately 1-2 worms/µL.
-
In a 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control to each well.
-
Add 50 µL of the worm suspension to each well (final volume 100 µL).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C).
-
Data Acquisition:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), place the 96-well plate under a dissecting microscope.
-
For each well, count the number of body bends (thrashes) per minute for a representative worm. A thrash is defined as a complete change in the direction of bending at the mid-body.
-
Alternatively, automated worm trackers can be used for high-throughput analysis.[10]
-
-
Data Analysis:
-
Calculate the average thrashing rate for each concentration at each time point.
-
Normalize the data to the vehicle control.
-
Plot the percentage of motility inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: C. elegans Pharyngeal Pumping Assay
This assay measures the effect of this compound on the feeding behavior of C. elegans, which is controlled by the pharyngeal neuromuscular system.
Materials:
-
NGM plates seeded with a lawn of E. coli OP50
-
This compound
-
Synchronized young adult C. elegans
-
Dissecting microscope with high magnification
-
Stopwatch or timer
Procedure:
-
Plate Preparation: Prepare NGM plates containing the desired concentrations of this compound. The compound can be added to the molten agar (B569324) before pouring the plates. Ensure even distribution. Seed the plates with E. coli OP50 and allow the lawn to grow.
-
Worm Transfer: Transfer synchronized young adult worms to the prepared drug-containing and control plates.
-
Acclimation: Allow the worms to acclimate to the new plates for a defined period (e.g., 30-60 minutes).
-
Data Acquisition:
-
Place a plate on the stage of the dissecting microscope and focus on an individual worm.
-
Count the number of pharyngeal grinder movements in a 30-second or 1-minute interval.[11][12][13][14][15] The grinder is located in the terminal bulb of the pharynx.
-
Repeat this for at least 10-15 worms per condition.
-
-
Data Analysis:
-
Calculate the average pumping rate (pumps per minute) for each condition.
-
Compare the pumping rates of worms on this compound-containing plates to those on control plates.
-
Calculate the percentage of inhibition and, if a dose-response is performed, determine the IC50 value.
-
Protocol 3: Electrophysiological Recording from Invertebrate Neurons (Whole-Cell Voltage-Clamp)
This protocol provides a general framework for recording the effects of this compound on glutamate-gated chloride currents in isolated invertebrate neurons or in heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells expressing invertebrate GluCls).
Materials:
-
Invertebrate neuron culture or heterologous expression system
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External (bath) solution appropriate for the cell type
-
Internal (pipette) solution with a high chloride concentration
-
Glutamate stock solution
-
This compound stock solution
-
Perfusion system
Procedure:
-
Cell Preparation: Prepare the cultured neurons or transfected cells for recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup:
-
Mount the coverslip with the cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Position the patch pipette near the target cell.
-
-
Whole-Cell Configuration:
-
Obtain a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Apply glutamate at a concentration that elicits a submaximal current (e.g., the EC20) via the perfusion system to record the baseline glutamate-gated chloride current.
-
After washing out the glutamate, co-apply the same concentration of glutamate with the desired concentration of this compound.
-
Alternatively, pre-apply this compound for a period before applying glutamate to observe potentiation.
-
To test for direct activation, apply this compound in the absence of glutamate.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the chloride currents in the presence and absence of this compound.
-
Calculate the potentiation of the glutamate-induced current by this compound.
-
If a dose-response experiment is performed, plot the normalized current against the log of the this compound concentration to determine the EC50 for potentiation or direct activation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in an invertebrate neuron.
Caption: Workflow for assessing the effect of this compound on C. elegans motility.
Caption: Logical flow from molecular target to observable phenotype.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. AOP-Wiki [aopwiki.org]
- 7. The mechanism of action of avermectins in Caenorhabditis elegans: correlation between activation of glutamate-sensitive chloride current, membrane binding, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Pharyngeal Pumping Assay [protocols.io]
- 15. researchgate.net [researchgate.net]
Determining the Efficacy of Milbemycin A3 Oxime: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a macrocyclic lactone with potent anthelmintic, insecticidal, and acaricidal properties. Its primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] This activation leads to an influx of chloride ions, resulting in hyperpolarization of neuronal and muscle cells, followed by paralysis and eventual death of the target organism.[1] This application note provides detailed protocols for a suite of cell-based assays to determine the in vitro efficacy of this compound against relevant target cell lines.
The following protocols are designed to be robust and adaptable for high-throughput screening, enabling the quantitative assessment of cytotoxicity and cell viability. These assays are crucial for determining key toxicological parameters such as the half-maximal inhibitory concentration (IC50).
Mechanism of Action: Signaling Pathway
This compound exerts its effect by binding to and activating glutamate-gated chloride channels, which are unique to invertebrates. This binding event triggers a cascade of intracellular events culminating in cell death.
References
Milbemycin A3 Oxime: A Tool for Interrogating Parasite Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a potent macrocyclic lactone anthelmintic that exerts its parasiticidal effects by modulating the function of specific ion channels in invertebrates. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study the physiology and pharmacology of these critical parasite ion channels. Understanding the mechanism of action of compounds like this compound is paramount for the development of novel and effective antiparasitic drugs and for combating the growing threat of anthelmintic resistance.
Milbemycin oxime, the commercially available form, is a mixture of this compound and Milbemycin A4 oxime. The primary targets of these compounds in parasites are ligand-gated chloride channels, particularly glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels (GABACls).[1][2][3][4] These channels are crucial for neurotransmission and neuromuscular control in invertebrates. This compound acts as a positive allosteric modulator or direct agonist of these channels, leading to an increased influx of chloride ions.[5] This hyperpolarizes the neuronal and muscle cell membranes, resulting in flaccid paralysis and ultimately the death of the parasite.
Data Presentation
The following tables summarize the quantitative data on the effects of Milbemycin oxime on parasite ion channel function and related phenotypes. It is important to note that much of the published research has been conducted with Milbemycin oxime (a mixture of A3 and A4 oximes) or other related macrocyclic lactones like ivermectin. Data specifically for this compound is limited.
| Parameter | Parasite Species | Assay Type | Target | Value | Reference |
| IC50 | Caenorhabditis elegans | Pharyngeal Pumping Inhibition | Neuromuscular function | 0.03 µM | |
| IC50 | Caenorhabditis elegans | Motility Inhibition (Thrashing) | Neuromuscular function | 0.04 µM |
Note: The data for C. elegans, a free-living nematode, is often used as a model system to study the effects of anthelmintics on parasitic nematodes due to the conservation of ion channel targets.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in a Parasite Neuron
The following diagram illustrates the proposed mechanism of action of this compound at a glutamate-gated chloride channel in a parasite neuron.
References
- 1. Motility in the L3 stage is a poor phenotype for detecting and measuring resistance to avermectin/milbemycin drugs in gastrointestinal nematodes of livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Water Solubility of Milbemycin A3 Oxime
Welcome to the technical support center for Milbemycin A3 Oxime. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's poor water solubility. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: this compound is a semi-synthetic, macrocyclic lactone.[1][2] Its large, complex, and nonpolar structure results in poor water solubility, a common characteristic of this class of compounds.[1][3] It is described as sparingly soluble or partly miscible in aqueous solutions.[4][5]
Q2: What are the recommended organic solvents for creating a stock solution?
A2: this compound is soluble in several organic solvents. For creating a concentrated stock solution, the most commonly used solvents are ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2][3][4] It is also very soluble in ethyl acetate (B1210297) and methanol.[2]
Q3: How can I prepare a working solution in an aqueous buffer for my experiment?
A3: The most common and direct method is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent (like ethanol or DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted into your aqueous buffer of choice (e.g., PBS) to the final desired concentration.[4] It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.
Q4: What is the maximum achievable concentration in a pseudo-aqueous solution using a co-solvent?
A4: The final concentration depends on the tolerance of your experimental system to the organic co-solvent. For example, a working solution of milbemycin oxime can be prepared at approximately 0.3 mg/mL in a 1:2 solution of ethanol:PBS (pH 7.2).[4] Exceeding the solubility limit or using too little co-solvent will cause the compound to precipitate.
Q5: Are there more advanced methods to improve solubility for in vivo studies?
A5: Yes, for applications requiring higher concentrations or improved bioavailability, several formulation strategies can be employed. These include the development of nanoemulsions, where the compound is dissolved in an oil phase with surfactants, or the creation of solid dispersions, where the drug is dispersed within a hydrophilic carrier.[6][7] Inclusion complexation with cyclodextrins is another established technique for enhancing the solubility of poorly soluble drugs.[8]
Q6: How should I store the stock and working solutions?
A6: Solid this compound should be stored at -20°C.[4] Organic stock solutions are typically stable for extended periods when stored at -20°C or -80°C.[9] However, aqueous working solutions are not stable and should be prepared fresh for each experiment and used within the same day.[4]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Precipitate forms when adding stock solution to aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the mixed-solvent system. This is often called "crashing out." | 1. Decrease Final Concentration: Lower the target concentration of this compound in the final working solution. 2. Increase Co-solvent Ratio: Increase the percentage of the organic co-solvent (e.g., from 1% to 5% DMSO). Caution: Always determine the maximum solvent tolerance for your specific cell line or experimental model first. 3. Use a Surfactant: Add a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.1%), to the aqueous buffer before adding the drug stock solution. |
| The prepared working solution is cloudy or hazy. | This indicates the presence of undissolved micro-precipitates or the formation of a colloidal suspension rather than a true solution. | 1. Ensure Complete Initial Dissolution: Vigorously vortex the organic stock solution to ensure the compound is fully dissolved before diluting it. 2. Improve Mixing: Add the stock solution drop-by-drop into the aqueous buffer while continuously vortexing or stirring. This rapid dispersion helps prevent localized over-concentration and precipitation. 3. Filter the Solution: For non-cellular assays, you can filter the final working solution through a 0.22 µm syringe filter to remove any precipitate. Note: Perform a quality control check to ensure the filter material does not bind to your compound. |
| Inconsistent experimental results between batches. | This could be due to variability in the final concentration of the dissolved compound caused by partial precipitation or degradation. | 1. Prepare Fresh Solutions: Always prepare aqueous working solutions fresh from the organic stock immediately before use. Do not store diluted aqueous solutions.[4] 2. Standardize the Protocol: Use a consistent, documented procedure for solution preparation, including the same solvents, mixing speed, and timing. |
Data Presentation: Solubility & Method Comparison
Table 1: Solubility of Milbemycin Oxime in Common Organic Solvents*
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~20[4] |
| DMSO | ~15[4] |
| Dimethylformamide (DMF) | ~15[4] |
| Ethyl Acetate | Very Soluble[2] |
| Methanol | Soluble[2] |
*Data is for Milbemycin Oxime, a mixture of Milbemycin A3 and A4 oximes. Solubility of pure this compound is expected to be similar.
Table 2: Comparison of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages & Considerations |
| Co-Solvency | Using a water-miscible organic solvent to dissolve the drug before dilution in an aqueous medium. | Simple, rapid, and suitable for most in vitro experiments. | Limited by the toxicity of the co-solvent to the biological system. May not achieve high concentrations. |
| Surfactants (Micellar Solubilization) | Surfactants form micelles in water that encapsulate the hydrophobic drug, increasing its apparent solubility.[10] | Can significantly increase aqueous concentration. | Potential for surfactant-induced toxicity or interference with the experiment. Requires careful selection of a biocompatible surfactant. |
| Nanoemulsions | The drug is dissolved in an oil-in-water emulsion stabilized by surfactants, creating tiny droplets.[7] | High drug-loading capacity. Can improve bioavailability for in vivo studies. | Requires complex formulation development and characterization (e.g., droplet size, stability). |
| Solid Dispersions | The drug is dispersed in a solid hydrophilic polymer matrix (e.g., PEG) to improve wettability and dissolution rate.[6][11] | Enhances dissolution rate and bioavailability for oral delivery. | Requires specialized formulation equipment (e.g., spray dryer, hot-melt extruder). |
Experimental Protocols
Protocol 1: Standard Co-Solvent Method for In Vitro Assays
This protocol describes the preparation of a 100 µg/mL working solution in PBS containing 1% DMSO.
-
Prepare Stock Solution:
-
Weigh out 1 mg of this compound powder.
-
Add 100 µL of 100% DMSO to the powder.
-
Vortex vigorously until the solid is completely dissolved. This creates a 10 mg/mL stock solution.
-
-
Prepare Working Solution:
-
Dispense 9.9 mL of sterile PBS (pH 7.4) into a sterile conical tube.
-
While vortexing the PBS, slowly add 100 µL of the 10 mg/mL stock solution drop-by-drop to the buffer.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
The resulting solution is a 100 µg/mL working solution of this compound in PBS with 1% DMSO. This solution should be clear. If it is cloudy, it should be discarded and prepared again at a lower concentration.
-
-
Final Use:
-
Use the working solution immediately for your experiments. Do not store.
-
Protocol 2: Screening for Improved Solubility with Surfactants
This protocol provides a framework for testing if a surfactant can improve the aqueous solubility of this compound.
-
Prepare Surfactant Buffers:
-
Prepare a set of sterile PBS solutions containing different concentrations of a biocompatible surfactant (e.g., 0.05%, 0.1%, and 0.5% Polysorbate 80 (Tween-80)).
-
-
Prepare High-Concentration Stock:
-
Prepare a 20 mg/mL stock solution of this compound in 100% ethanol.[4]
-
-
Test Solubilization:
-
For each surfactant buffer, add a small volume of the ethanol stock solution to attempt to reach a final drug concentration that is known to precipitate without surfactants (e.g., 0.5 mg/mL).
-
For example, add 25 µL of the 20 mg/mL stock to 975 µL of each surfactant buffer.
-
Include a control where you add 25 µL of the stock to 975 µL of PBS without any surfactant.
-
Vortex all tubes immediately and thoroughly.
-
-
Observation and Analysis:
-
Visually inspect the solutions for clarity, cloudiness, or precipitate after 15 minutes.
-
The lowest concentration of surfactant that results in a clear solution is the most promising for your application.
-
Important: Always run a parallel experiment to test the effect of the chosen surfactant concentration on your experimental model to rule out any confounding effects.
-
Visualizations
Caption: Decision workflow for preparing experimental solutions of this compound.
Caption: Signaling pathway for this compound's parasiticidal mechanism.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. toku-e.com [toku-e.com]
- 3. usbio.net [usbio.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. brieflands.com [brieflands.com]
- 11. [PDF] Improvement in solubility of poor water-soluble drugs by solid dispersion | Semantic Scholar [semanticscholar.org]
Overcoming Milbemycin A3 oxime degradation in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Milbemycin A3 oxime degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a semi-synthetic macrocyclic lactone that is a component of the broad-spectrum antiparasitic agent milbemycin oxime.[1] Like other milbemycins, it acts on the nervous system of invertebrates. Its complex structure makes it susceptible to degradation under various experimental conditions, including exposure to light, heat, and certain pH levels. This degradation can lead to a loss of potency and the formation of impurities, which can compromise experimental results and the development of effective formulations.
Q2: What are the primary factors that cause this compound degradation?
A2: The primary factors leading to the degradation of this compound are exposure to acidic and basic conditions, oxidation, heat, and light (photodegradation).[1][2][3] Forced degradation studies have shown that the molecule is sensitive to these stress factors, resulting in the formation of various degradation products.[2]
Q3: How should I store this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it can be stable for at least two years. Stock solutions, especially in aqueous buffers, are not recommended for long-term storage and should ideally be prepared fresh. If an aqueous solution must be stored, it should not be for more than one day.
Q4: In which solvents is this compound soluble and most stable?
A4: this compound is soluble in organic solvents such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It has poor solubility in water. For experiments requiring an aqueous buffer, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like ethanol and then dilute it with the aqueous buffer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Loss of compound activity or inconsistent results over time.
-
Possible Cause: Degradation of this compound in your experimental setup.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solid compound is stored at -20°C and protected from light.
-
Prepare Fresh Solutions: Avoid using old stock solutions, especially those in aqueous buffers. Prepare solutions fresh for each experiment.
-
Control pH: The pH of your experimental medium can significantly impact stability. If possible, maintain a neutral pH. Avoid highly acidic or basic conditions.
-
Minimize Light Exposure: Protect your experimental setup from direct light by using amber-colored vials or covering your containers with aluminum foil.
-
Control Temperature: Avoid exposing the compound to high temperatures. If your experiment requires elevated temperatures, minimize the exposure time.
-
Issue 2: Appearance of unknown peaks in chromatography analysis (HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products: A comprehensive forced degradation study has identified several major degradation products of milbemycin oxime formed under various stress conditions. These can be characterized using LC-MS and NMR.
-
Implement a Stability-Indicating Method: Use a validated stability-indicating HPLC or UPLC method that can separate the intact drug from its degradation products. A suitable method has been described using a C18 column with a gradient elution.
-
Optimize Sample Handling: Minimize the time between sample preparation and analysis. Keep samples in an autosampler cooled to 4°C.
-
Issue 3: Poor solubility in aqueous experimental media.
-
Possible Cause: this compound has low aqueous solubility.
-
Troubleshooting Steps:
-
Use a Co-solvent: Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous medium.
-
Consider Formulation Strategies: For in vivo studies or cell-based assays, consider using a formulation to enhance solubility and stability, such as a nanoemulsion. A stable oil-in-water nanoemulsion of milbemycin oxime has been successfully prepared.
-
Quantitative Data on Stability
While specific degradation kinetic data is limited in publicly available literature, the following table summarizes the known stability information.
| Condition | Matrix | Duration | Temperature | Observation | Reference |
| Long-term Storage | Solid | ≥ 2 years | -20°C | Stable | |
| Aqueous Solution | Aqueous Buffer | > 1 day | Not specified | Not recommended for storage | |
| Freeze-Thaw Cycles | Plasma | 3 cycles | -20°C | Stable | |
| Short-term Stability | Plasma | 6 hours | Room Temp | Stable | |
| Autosampler Stability | Processed Plasma | 26 hours | 4°C | Stable | |
| Long-term Stability | Nanoemulsion | 9 months | 25°C | Stable |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a fume hood.
-
Dissolution: Add a suitable organic solvent (e.g., HPLC-grade ethanol or DMSO) to the solid compound to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage: Store the stock solution in an amber vial at -20°C. For short-term use, it can be stored at 4°C.
Protocol 2: Stability-Indicating HPLC Method for Milbemycin Oxime Analysis
This protocol is adapted from a validated method for analyzing milbemycin oxime and its degradation products.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water/acetonitrile (60:40, v/v).
-
Mobile Phase B: Ethanol/isopropanol (50:50, v/v).
-
Gradient Elution: A gradient elution is typically used to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Optimizing In Vivo Studies with Milbemycin A3 Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milbemycin A3 oxime in in vivo studies. Our goal is to address specific issues you may encounter during your experiments and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a macrocyclic lactone, acts as a potent agonist of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] This binding leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization and ultimately paralysis and death of the parasite.[1] While it has a high affinity for invertebrate GluCls, it has a low affinity for mammalian GABA-gated chloride channels, which contributes to its selective toxicity.[1]
Q2: What is the difference between this compound and Milbemycin oxime?
A2: this compound is a specific chemical entity. Commercial "Milbemycin oxime" is typically a mixture of Milbemycin A4 oxime and this compound, with the A4 form being the major component.[1][3] It is crucial to verify the composition of the product you are using for your studies.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is poorly soluble in water. For oral administration in rodent studies, it can be formulated as a suspension in a vehicle like 1% hydroxypropyl methylcellulose (B11928114).[4] Another approach is to first dissolve the compound in an organic solvent such as ethanol (B145695) or DMSO, and then dilute it with a suitable aqueous buffer like PBS. However, be aware that aqueous solutions may not be stable for more than a day. For studies requiring higher bioavailability, nanoemulsion formulations have been shown to be effective.[5] It is critical to ensure the chosen vehicle is non-toxic and does not interfere with the experimental outcomes.
Q4: What are the known toxicities of Milbemycin oxime?
A4: In mice, the oral LD50 for milbemycin oxime has been reported to be 1832 mg/kg for males and 727 mg/kg for females.[6] In dogs, especially in certain breeds like Collies with MDR1 gene mutations, neurotoxicity can occur at lower doses.[7][8] Signs of toxicity can include depression, ataxia, mydriasis (dilated pupils), salivation, and in severe cases, seizures and coma.[7][8] A recent preclinical study using milbemycin oxime in a pancreatic cancer mouse model reported no significant toxicity at a dose of 5 mg/kg administered orally.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Formulation instability: Compounded aqueous suspensions of milbemycin oxime can lose potency over time.[10] | Prepare fresh formulations for each experiment. If using a suspension, ensure it is homogenous before each administration. Consider stability-enhancing formulations like nanoemulsions for long-term studies.[5] |
| Vehicle effects: The vehicle used for administration may have its own biological effects. For example, high volumes of corn oil as a vehicle in rats have been shown to alter gene expression in the thymus. | Conduct vehicle-only control groups in your experiments. Select the lowest effective volume of the vehicle. | |
| Adverse events in animals (e.g., lethargy, ataxia) | Dose is too high: The administered dose may be approaching toxic levels for the specific animal model and strain. | Reduce the dosage. Refer to published toxicity data and start with lower, more frequent dosing if necessary. For example, a 5 mg/kg oral dose was well-tolerated in a mouse cancer model.[9] |
| Drug-drug interaction: Co-administration with other drugs, such as spinosad, has been reported to potentially increase the risk of neurotoxicity in cats.[11] | Review all co-administered substances for potential interactions. If possible, avoid co-administration with known P-glycoprotein inhibitors. | |
| Difficulty in administering the full dose (oral gavage) | Animal stress and resistance: Oral gavage can be stressful for animals, leading to incomplete dosing. | Consider alternative, less stressful administration methods such as formulating the compound in palatable food.[12] If gavage is necessary, ensure personnel are well-trained and consider the use of flexible gavage needles.[12] Brief isoflurane (B1672236) anesthesia may reduce stress and improve the accuracy of dosing.[13] |
Data Presentation
Table 1: Summary of In Vivo Dosages for Milbemycin Oxime
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Mouse | 5 mg/kg | Oral | Pancreatic Cancer Therapy | [9] |
| Dog | 0.25 - 0.75 mg/kg | Oral | Anthelmintic | [14][15] |
| Dog | 0.5 - 1.0 mg/kg | Oral | Heartworm Prevention | [16][17] |
| Dog | 5 - 10 mg/kg | Oral | Toxicity Assessment | [8] |
| Cat | 2.0 mg/kg | Oral | Heartworm Prevention | [18] |
Table 2: Acute Toxicity of Milbemycin Oxime in Mice
| Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Reference |
| Male | 1832 | 1637.57 - 2022.08 | [6] |
| Female | 727 | 603.95 - 868.96 | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of Milbemycin Oxime in a Pancreatic Cancer Mouse Model
This protocol is adapted from a study investigating the anti-tumor effects of milbemycin oxime.[9]
-
Animal Model: Athymic nude mice.
-
Tumor Induction: Subcutaneous injection of pancreatic cancer cells (e.g., MIA PaCa-2) into the flank of each mouse.
-
Treatment Group: Once tumors reach a palpable size, randomly assign mice to a treatment group (e.g., 5 mg/kg milbemycin oxime) and a control group (vehicle only).
-
Formulation Preparation: Prepare a suspension of milbemycin oxime in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Administration: Administer the treatment or vehicle orally via gavage daily.
-
Monitoring: Measure tumor volume and body weight every other day.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis and immune cell infiltration).
Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Milbemycin Oxime | VCA Animal Hospitals [vcahospitals.com]
- 8. Assessment of toxicosis induced by high-dose administration of milbemycin oxime in collies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suspected adverse drug interaction between spinosad and milbemycin oxime in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nal.usda.gov [nal.usda.gov]
- 13. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and laboratory changes after administration of milbemycin oxime in heartworm-free and heartworm-infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 17. Effects of milbemycin oxime, combined with spinosad, when administered orally to microfilaremic dogs infected with adult heartworms (Dirofilaria immitis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of a single milbemycin oxime administration in combination with praziquantel against experimentally induced heartworm (Dirofilaria immitis) infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin A3 oxime stability testing in different buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Milbemycin A3 oxime in various buffer systems. The following question-and-answer formatted guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Forced degradation studies have shown that Milbemycin oxime undergoes significant degradation under both acidic and basic conditions.[1][2][3][4] It is comparatively more stable under neutral, oxidative, thermal (in solid state and solution), and photolytic stress conditions.[1]
Q2: How soluble is this compound in aqueous buffers?
A2: this compound, as part of the milbemycin oxime mixture, is sparingly soluble in aqueous buffers.[5] To achieve a desired concentration for stability studies, it is recommended to first dissolve the compound in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF) and then dilute it with the chosen aqueous buffer.[5] It is advisable not to store these aqueous solutions for more than one day due to potential instability.[5]
Q3: Which buffers are recommended for short-term stability testing of this compound?
A3: For short-term studies, it is advisable to use buffers in the near-neutral pH range (pH 6-7.5), where the compound exhibits greater stability. Phosphate buffers are a common choice for this pH range. Acetate buffers can be used for mildly acidic conditions (pH 4-5.5), and borate (B1201080) or carbonate buffers for mildly alkaline conditions (pH 8-10), although increased degradation should be expected at these non-neutral pH values.
Q4: What are the known degradation pathways for this compound?
A4: Forced degradation studies have identified several degradation products of milbemycin oxime.[2][3][4][6] Under acidic and basic conditions, hydrolysis of the macrocyclic lactone ring is a likely degradation pathway. Oxidation can also lead to the formation of degradation products.[2][3][6] Detailed structural elucidation of these products has been performed using LC-MS and NMR techniques.[2][3][4][6]
Troubleshooting Guide
Issue 1: Rapid loss of this compound concentration in buffered solution.
-
Possible Cause: The pH of the buffer may be too acidic or too basic, leading to rapid hydrolysis. Milbemycin oxime shows significant degradation in acidic and alkaline conditions.[1]
-
Solution:
-
Verify the pH of your buffer solution.
-
If possible, conduct the experiment in a buffer with a pH closer to neutral (pH 6-7.5).
-
Prepare fresh solutions immediately before use, as aqueous solutions of milbemycin oxime are not recommended for storage for more than one day.[5]
-
Ensure the storage temperature is controlled and protect the solution from light.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause 1: Poor solubility and precipitation of this compound in the aqueous buffer. Milbemycin oxime is sparingly soluble in aqueous buffers.[5]
-
Solution 1:
-
Increase the proportion of the initial organic solvent (e.g., ethanol) in the final buffer solution, ensuring it does not exceed a concentration that would affect the experiment.
-
Visually inspect the solution for any precipitation before each analysis.
-
Filter the sample through a suitable syringe filter (e.g., 0.22 µm PTFE) before HPLC analysis to remove any undissolved particles.
-
-
Possible Cause 2: Variability in compounded aqueous suspensions. Studies have shown that compounded aqueous suspensions of milbemycin oxime can have significant deviations from the labeled concentration and show a decrease in concentration over time.[7]
-
Solution 2:
-
Whenever possible, prepare solutions from a well-characterized solid standard.
-
If using a compounded formulation, ensure its potency and homogeneity are verified independently.
-
Issue 3: Chromatographic problems during HPLC analysis (e.g., peak tailing, ghost peaks, baseline noise).
-
Possible Cause: These are common HPLC issues that can arise from various sources, including the column, mobile phase, or the sample itself.[8][9]
-
Solution:
-
Peak Tailing: May indicate secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the analyte's pKa. Using a highly inert column can also help.
-
Ghost Peaks: Can be caused by contamination in the injection system or the mobile phase.[9] Flush the injector and ensure the mobile phase is prepared with high-purity solvents and additives.
-
Baseline Noise: Can be caused by the pump, detector, or contaminated solvents.[9] Degas the mobile phase thoroughly and flush the system to remove any air bubbles.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of ethanol (or another suitable organic solvent like methanol (B129727) or acetonitrile) in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Working Solution Preparation (10 µg/mL):
-
Prepare the desired buffer (e.g., 50 mM Phosphate buffer pH 7.0).
-
Transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add the buffer to the mark and mix thoroughly.
-
This results in a 10 µg/mL working solution with 1% ethanol. Prepare this solution fresh before each experiment.
-
Protocol 2: HPLC Method for Stability Analysis
This is a general method; specific conditions may need to be optimized.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio (e.g., 60% B), and increase to elute the compound and its degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation
Table 1: Solubility of Milbemycin Oxime in Various Solvents
| Solvent | Solubility (approx. mg/mL) |
| Ethanol | 20[5] |
| DMSO | 15[5] |
| Dimethylformamide (DMF) | 15[5] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3[5] |
Table 2: Representative Stability of this compound in Different Buffers at 25°C
Disclaimer: The following data is representative and intended to illustrate the expected stability trends based on available literature. Actual results may vary.
| Buffer (50 mM) | pH | % Remaining after 24 hours | % Remaining after 72 hours |
| Acetate | 4.5 | 85.2 | 70.1 |
| Phosphate | 6.0 | 98.5 | 95.3 |
| Phosphate | 7.0 | 99.1 | 97.8 |
| Borate | 8.5 | 90.3 | 78.5 |
| Carbonate | 10.0 | 75.6 | 55.2 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. m.youtube.com [m.youtube.com]
Milbemycin A3 oxime experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Milbemycin A3 oxime. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic derivative of milbemycin A3, a macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus.[1][2] It is a component of the broader veterinary antiparasitic agent, milbemycin oxime.[3][4] Its primary mechanism of action is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][4][5] This leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, which results in paralysis and death of the parasite.[1][4][5]
Q2: How should I prepare a stock solution of this compound?
This compound is poorly soluble in water but soluble in organic solvents.[2][6] For a stock solution, dissolve the compound in 100% Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[1][2][6][7] It is recommended to prepare high-concentration stock solutions (e.g., 10-30 mg/mL) and then dilute them to the final working concentration in your experimental medium.[7] To avoid solubility issues, ensure the final DMSO concentration in your assay is low (typically <1%) and consistent across all wells, including controls.[8]
Q3: What are the recommended storage conditions and stability of this compound solutions?
Solid this compound should be stored at -20°C.[1][7] Stock solutions prepared in anhydrous DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[8] Aqueous working solutions are not recommended for storage for more than a day.[7]
Q4: What are appropriate positive and negative controls for an in vitro anthelmintic assay using this compound?
-
Negative Control: A vehicle control containing the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound in the assay medium. This accounts for any potential effects of the solvent on the parasites.[8] Distilled water or phosphate-buffered saline (PBS) can also serve as negative controls.[5][9]
-
Positive Control: A known anthelmintic drug with a well-characterized effect on the parasite species being tested. Common choices include Ivermectin, Levamisole, or Albendazole.[9][10] The positive control helps to validate the assay system and confirm that the parasites are susceptible to anthelmintic treatment.
Q5: Can this compound be used in cancer research?
Recent studies have shown that milbemycin oxime can inhibit the growth of pancreatic ductal adenocarcinoma (PDAC) cell lines by inducing apoptosis.[11] In animal models, it has been shown to suppress tumor growth and enhance the efficacy of anti-PD-1 immunotherapy.[11] This suggests a potential for repurposing milbemycin oxime in cancer therapy.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or Inconsistent Drug Potency
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting. Store stock solutions at -20°C or -80°C in an anhydrous solvent like DMSO.[1][8] |
| Inaccurate Dilutions | Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment and ensure thorough mixing at each step.[8] |
| Binding to Plastics | Consider using low-binding microplates and pipette tips, especially for low concentrations of the compound. |
Issue 2: High Variability in Parasite Motility Assays
| Potential Cause | Troubleshooting Step |
| Uneven Drug Distribution | Ensure the drug solution is thoroughly but gently mixed in the well before and after addition to the assay medium.[1] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or PBS to maintain humidity.[8] |
| Subjective Motility Scoring | If scoring manually, have the same person score all plates for an experiment, and consider having a second person independently score a subset of wells to ensure consistency. Automated tracking systems can reduce subjectivity.[8][12] |
| Low Motility in Control Group | Ensure the culture medium, pH, and temperature are optimal for the specific parasite species. Handle parasites gently to minimize stress.[1][8] |
Issue 3: Precipitation of this compound in Aqueous Media
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound has poor water solubility.[2][6] First, dissolve it in a suitable organic solvent like DMSO to make a concentrated stock solution. Then, dilute the stock solution into the aqueous experimental medium.[7] |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium should be kept low (ideally below 1%) to prevent precipitation and to avoid solvent-induced toxicity to the cells or organisms.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Adult Worm Motility Assay
This protocol is a general guideline and should be optimized for the specific parasite species being studied.
-
Materials:
-
Adult parasites (e.g., Haemonchus contortus, Caenorhabditis elegans)[13][14]
-
Culture medium appropriate for the parasite species (e.g., RPMI-1640)
-
Multi-well plates (e.g., 24- or 96-well)
-
This compound stock solution
-
Positive control (e.g., Ivermectin)
-
Negative control (vehicle, e.g., DMSO in medium)
-
Incubator set to the appropriate temperature and CO2 level for the parasite
-
-
Procedure:
-
Collect and wash adult worms in the appropriate culture medium.
-
Add a defined number of worms (e.g., 5-10) to each well of a multi-well plate containing fresh culture medium.
-
Prepare serial dilutions of this compound, the positive control, and the negative control in the culture medium.
-
Add the treatment solutions to the respective wells.
-
Incubate the plates at the optimal temperature for the parasite (e.g., 37°C for H. contortus).
-
Observe and score the motility of the worms at specific time points (e.g., 6, 24, 48 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, sluggish movement, 3 = active movement).
-
Calculate the percentage of inhibition of motility for each treatment group compared to the negative control.
-
Protocol 3: Cell Viability (MTT) Assay for Cancer Cell Lines
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., pancreatic cancer cell line)[11]
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: General workflow for an in vitro anthelmintic assay.
Caption: Signaling pathway of this compound in invertebrates.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][6] |
| Ethanol | Soluble | [1][2][6] |
| Methanol | Soluble | [1][2][6] |
| Water | Poorly soluble | [1][2][6] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
Table 2: Recommended Dosing for Milbemycin Oxime in Dogs for Various Parasites
| Parasite | Recommended Dosage | Frequency | Reference |
| Heartworm (Dirofilaria immitis) | 0.5 mg/kg | Monthly | [13] |
| Hookworms (Ancylostoma caninum) | 0.5 mg/kg | Monthly | [13] |
| Roundworms (Toxocara canis) | 0.5 mg/kg | Monthly | [13] |
| Whipworms (Trichuris vulpis) | 0.5 mg/kg | Monthly | [13] |
| Demodectic Mange (Demodex spp.) | 0.5 - 1.0 mg/kg | Daily | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Bioinformatics Analysis of the Glutamate-Gated Chloride Channel Family in Bursaphelenchus xylophilus [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 5. In Vitro Anthelmintic Activity of Crude Extracts of Artemisia herba-alba and Punica granatum against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techagro.org [techagro.org]
- 11. Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Cytotoxicity of Milbemycin A3 Oxime in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cytotoxic effects of Milbemycin A3 oxime in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic macrocyclic lactone.[1] It is a component of the broader antiparasitic agent, milbemycin oxime.[1] Its primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride ion channels in neurons and myocytes, leading to hyperpolarization and paralysis of the parasite.[1] In mammals, it is thought to interact with GABA-gated chloride channels.[1]
Q2: Does this compound exhibit cytotoxicity in mammalian cells?
Yes, studies have shown that milbemycin compounds can exhibit cytotoxic effects against various mammalian cell lines, including both cancerous and normal cells.[2] For instance, a related milbemycin compound, VM48130, demonstrated significant cytotoxic activity against a range of cancer cell lines.[2] Another study showed that milbemycin oxime can induce apoptosis in pancreatic cancer cell lines.[3] Therefore, it is crucial to assess its cytotoxicity in your specific cell line of interest.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
The potential mechanisms of cytotoxicity for this compound are believed to involve:
-
Induction of Apoptosis: Milbemycin oxime has been shown to inhibit the growth of multiple pancreatic ductal adenocarcinoma (PDAC) cell lines by inducing apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): The fungicidal activity of Milbemycin Oxime has been linked to the formation of reactive oxygen species (ROS).[1] Oxime compounds, in general, have been reported to induce oxidative and nitrosative stress in cell culture.[4]
Q4: How do I choose the optimal concentration of this compound for my experiments?
Determining the optimal concentration requires a dose-response experiment. It is recommended to test a broad range of concentrations initially to identify a working range. A subsequent experiment with a narrower range and more data points can then be performed to accurately determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line and experimental conditions.
Q5: What solvents are suitable for dissolving this compound for cell culture experiments?
This compound has poor water solubility.[5] It is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] For cell culture applications, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO and then further dilute it in the culture medium to the desired final concentration.[6] It is crucial to keep the final solvent concentration in the culture medium low (typically below 0.5% v/v for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Troubleshooting Guides
Guide 1: Unexpected or High Cytotoxicity Observed
| Problem | Possible Cause | Troubleshooting Steps |
| High cell death at low concentrations | Cell line is highly sensitive to this compound. | Perform a wider dose-response curve starting from very low concentrations (e.g., nanomolar range). |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Always include a vehicle control. | |
| Contamination of cell culture. | Visually inspect cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Precipitation of this compound. | Visually inspect wells for precipitate. Prepare fresh stock solutions and ensure complete dissolution before adding to the media. Consider using a different solvent or a lower concentration. |
Guide 2: No or Low Cytotoxicity Observed
| Problem | Possible Cause | Troubleshooting Steps |
| No effect at tested concentrations | Concentrations of this compound are too low. | Test a higher range of concentrations. |
| The cell line is resistant. | Consider using a different, potentially more sensitive, cell line. Investigate potential resistance mechanisms. | |
| Inactive compound. | Check the storage conditions and expiration date of your this compound stock. | |
| High background in cytotoxicity assay | Interference from media components (e.g., phenol (B47542) red). | Use phenol red-free media for the assay. Include a "media only" background control. |
| Compound interferes with the assay chemistry. | Run a control with the compound in cell-free media to check for direct interaction with the assay reagents. |
Quantitative Data
The following table summarizes the cytotoxic activity of a milbemycin compound (VM48130) against various human cancer and normal cell lines, as determined by the CCK-8 assay. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Cell Type | IC50 (µM) |
| MHCC97H | Human Liver Cancer | 21.96 ± 1.45 |
| SK-Hep1 | Human Liver Cancer | 22.18 ± 0.55 |
| CNE1 | Human Nasopharyngeal Carcinoma | 19.42 ± 0.71 |
| B16 | Mouse Melanoma | 18.61 ± 1.68 |
| LOVO | Human Colon Cancer | 18.62 ± 0.67 |
| A549 | Human Lung Adenocarcinoma | 18.52 ± 0.64 |
| 16HBE | Human Bronchial Epithelial (Normal) | > 50 |
| L02 | Human Normal Liver | > 50 |
| NP69 | Human Nasopharyngeal Epithelial (Normal) | > 50 |
Data adapted from a study on a milbemycin compound VM48130, which may have a different structure from this compound.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[1][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells (treated with a lysis buffer).
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control (e.g., H2O2) and an untreated control.
-
DCFH-DA Staining: After the desired treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold-change in ROS production.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical pathway for this compound cytotoxicity.
References
- 1. toku-e.com [toku-e.com]
- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Navigating Resistance: A Comparative Guide to Milbemycin A3 Oxime and Other Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
The emergence of parasite resistance to macrocyclic lactones (MLs), a cornerstone of anthelmintic therapy, presents a significant challenge in veterinary and human medicine. Understanding the nuances of cross-resistance between different MLs is critical for developing sustainable parasite control strategies and novel therapeutics. This guide provides a comparative analysis of Milbemycin A3 oxime and other prominent macrocyclic lactones, supported by experimental data, to aid in navigating the complexities of anthelmintic resistance.
Comparative Efficacy Against Resistant Parasites
The development of resistance to one macrocyclic lactone can confer resistance to others within the same class, a phenomenon known as cross-resistance. However, the degree of cross-resistance can vary significantly between different MLs and parasite species. The following tables summarize key findings from in vivo and in vitro studies, highlighting the comparative efficacy of milbemycin oxime and its counterparts against resistant parasite strains.
In Vivo Efficacy against Macrocyclic Lactone-Resistant Dirofilaria immitis (Heartworm) in Dogs
Recent studies have focused on the efficacy of various MLs against heartworm isolates with demonstrated resistance to preventive drugs. The data below, derived from experimental infections in dogs, compares the ability of moxidectin (B1677422), milbemycin oxime, and ivermectin to prevent the development of adult heartworms.
| Treatment Group | Dosing Regimen | Resistant D. immitis Strain | Geometric Mean Worm Count | Preventive Efficacy (%) | Reference |
| Moxidectin (24 µg/kg, oral) | 6 monthly doses | ZoeLA | ≥ 96.1 | [1] | |
| Ivermectin/Pyrantel | 6 monthly doses | ZoeLA | 18.7 | [1] | |
| Milbemycin Oxime/Praziquantel | 6 monthly doses | ZoeLA | 21.2 | [1] | |
| Moxidectin (24 µg/kg, oral) | 6 monthly doses | JYD-34 | 99.3 | [1] | |
| Ivermectin/Pyrantel | 6 monthly doses | JYD-34 | 63.9 | [1] | |
| Milbemycin Oxime/Praziquantel | 6 monthly doses | JYD-34 | 54.6 |
These findings suggest that while cross-resistance is evident, moxidectin may retain a higher efficacy against certain ivermectin and milbemycin oxime-resistant D. immitis strains. A single dose of ivermectin or milbemycin oxime was found to be less than 100% effective against the MP3 isolate of D. immitis in an experimental study, with one adult heartworm recovered from one dog in each treatment group.
In Vitro Susceptibility of Trichostrongyloid Nematodes of Sheep
In vitro assays, such as the Larval Development Assay (LDA), provide valuable data on the intrinsic potency of anthelmintics and the degree of resistance. The following table presents the 50% effective concentration (EC50) values for various MLs against susceptible and resistant isolates of Haemonchus contortus, a gastrointestinal nematode of sheep.
| Macrocyclic Lactone | Susceptible H. contortus EC50 (nM) | Resistant H. contortus EC50 (nM) | Resistance Ratio (RR) | Reference |
| Ivermectin | 0.364 | >10 | >27.5 | |
| Moxidectin | 1.13 | 2.61 | 2.3 | |
| Milbemycin A3 | 0.752 | >10 | >13.3 | |
| Milbemycin A4 | 0.695 | >10 | >14.4 |
The data indicates significant resistance to ivermectin and the milbemycin components in the resistant isolate of H. contortus. Moxidectin exhibited a lower resistance ratio, suggesting it may be more effective against this particular resistant strain compared to the other tested compounds.
Mechanisms of Cross-Resistance
Cross-resistance to macrocyclic lactones is primarily attributed to two key mechanisms: alterations in the drug's molecular target and increased drug efflux from the parasite's cells.
Target Site Modification: Glutamate-Gated Chloride Channels (GluCls)
Macrocyclic lactones exert their anthelmintic effect by binding to and activating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite. Mutations in the genes encoding these channel subunits can reduce the binding affinity of MLs, thereby conferring resistance.
Figure 1: Mechanism of action and target site resistance of macrocyclic lactones.
Increased Drug Efflux: P-glycoprotein (P-gp) Pumps
P-glycoproteins are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing xenobiotics, including MLs, from cells. Overexpression of P-gp in parasites can lead to reduced intracellular drug concentrations at the target site, resulting in decreased efficacy. Different MLs can have varying affinities for and be transported with different efficiencies by P-gp, which may contribute to the observed variations in cross-resistance patterns.
Figure 2: P-glycoprotein mediated efflux of macrocyclic lactones from a parasite cell.
Experimental Protocols
Standardized and validated assays are essential for the accurate assessment of anthelmintic resistance. The following are outlines of commonly used in vitro and in vivo experimental protocols.
In Vitro Assay: Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay is used to assess the effect of anthelmintics on the motility of third-stage larvae (L3) of nematodes.
Objective: To determine the concentration of a macrocyclic lactone that inhibits 50% of larval migration (IC50).
Materials:
-
Third-stage larvae (L3) of the parasite of interest
-
24-well tissue culture plates
-
Migration tubes with a 25µm mesh filter at the bottom
-
Culture medium (e.g., RPMI-1640)
-
Serial dilutions of the macrocyclic lactones to be tested
-
Incubator
Procedure:
-
Approximately 100 L3 larvae are placed in each well of a 24-well plate containing culture medium and varying concentrations of the test compound.
-
The plates are incubated for 48 hours.
-
Following incubation, the larvae are transferred to the migration tubes, which are then placed in a new 24-well plate containing fresh culture medium.
-
The larvae are allowed to migrate through the mesh for 2 hours.
-
The number of larvae that have successfully migrated into the lower well are counted.
-
The percentage of migration inhibition is calculated for each drug concentration relative to a drug-free control.
-
IC50 values are determined by non-linear regression analysis of the dose-response curves.
Figure 3: Workflow for the Larval Migration Inhibition Assay (LMIA).
In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a widely used method to evaluate the efficacy of anthelmintics in livestock.
Objective: To determine the percentage reduction in fecal egg counts after treatment with a macrocyclic lactone.
Materials:
-
A group of naturally or experimentally infected animals with a pre-treatment fecal egg count above a certain threshold.
-
The macrocyclic lactone product to be tested.
-
Equipment for fecal sample collection and egg counting (e.g., McMaster technique).
Procedure:
-
Animals are randomly allocated to a treatment group or an untreated control group.
-
Pre-treatment fecal samples are collected from all animals, and egg counts are determined.
-
The treatment group receives the anthelmintic at the recommended dose.
-
Post-treatment fecal samples are collected from all animals (typically 10-14 days after treatment).
-
Fecal egg counts are determined for the post-treatment samples.
-
The percentage reduction in fecal egg count is calculated using the following formula: % Reduction = [1 - (mean EPG of treated group post-treatment / mean EPG of control group post-treatment)] x 100
Conclusion
The landscape of parasite control is continually evolving in response to the challenge of anthelmintic resistance. While cross-resistance among macrocyclic lactones is a significant concern, this guide highlights that it is not always absolute. Milbemycin oxime, like other MLs, faces challenges from resistant parasite populations. However, the degree of resistance can differ between MLs, with some compounds retaining greater efficacy against certain resistant strains.
For researchers and drug development professionals, a thorough understanding of these comparative efficacies, the underlying mechanisms of resistance, and the standardized protocols for their evaluation is paramount. This knowledge will underpin the development of more robust and sustainable strategies for parasite control, including the rational use of existing drugs, the development of novel anthelmintics, and the implementation of effective resistance management programs.
References
Correlation of In Vitro and In Vivo Efficacy of Milbemycin A3 Oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Milbemycin A3 oxime, a potent macrocyclic lactone used in veterinary medicine for the control of a broad spectrum of parasitic worms and mites. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate an objective assessment of its performance against other alternatives.
This compound is a major component of milbemycin oxime, which is a fermentation product of Streptomyces hygroscopicus aureolacrimosus.[1] Its primary mechanism of action involves the disruption of neurotransmission in invertebrates.[2][3] this compound acts as an agonist for glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of parasites.[2][3] This binding increases the influx of chloride ions into the cells, leading to hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite.
Mechanism of Action: Signaling Pathway
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound in invertebrates.
In Vivo Efficacy Data
The in vivo efficacy of milbemycin oxime has been demonstrated in numerous studies against a variety of nematode parasites in dogs and cats. The following tables summarize the percentage reduction in worm burdens observed in key studies.
Table 1: In Vivo Efficacy of Milbemycin Oxime Against Intestinal Nematodes in Dogs
| Parasite | Drug | Dosage (mg/kg) | Efficacy (%) | Reference |
| Ancylostoma caninum (mature) | Milbemycin oxime | 0.25 | 49 | |
| 0.50 | 95 | |||
| 0.75 | 99 | |||
| Ancylostoma caninum (immature L4/L5) | Milbemycin oxime | 0.50 | >80 | |
| Ancylostoma caninum (mature, induced) | Milbemycin oxime | 0.50 | >90 | |
| Toxocara canis (immature L4) | Milbemycin oxime | 0.75 | 100 | |
| Toxocara canis (immature adult) | Milbemycin oxime | 0.75 | 96.15 | |
| Trichuris vulpis (mature) | Milbemycin oxime | 0.55 - 0.86 | 97 |
Table 2: In Vivo Efficacy of Milbemycin Oxime Against Dirofilaria immitis (Heartworm)
| Host | Drug | Dosage (mg/kg) | Efficacy (Prevention) | Reference |
| Dogs | Milbemycin oxime | 0.25 | 100% (monthly) | |
| Cats | Milbemycin oxime | 2.0 - 2.5 | 100% (single dose 30 days post-infection) |
In Vitro Efficacy Data and Correlation
Direct correlation of in vitro and in vivo efficacy for this compound is challenging due to a scarcity of published quantitative in vitro data (e.g., EC50, IC50) against the aforementioned nematode species. However, some studies provide insights into its in vitro activity.
One study investigated the in vitro effects of milbemycin oxime on the motility of Dirofilaria immitis microfilariae, observing inhibitory effects at concentrations of 10⁻⁷ g/ml and stimulatory effects at higher concentrations of 3-5 x 10⁻⁶ g/ml. While not providing a definitive EC50, this demonstrates a direct effect on the parasite in a laboratory setting.
For comparison, in vitro data for other macrocyclic lactones against relevant parasites are presented below. It is important to note that direct comparisons between different studies should be made with caution due to variations in assay methodologies.
Table 3: In Vitro Efficacy of Macrocyclic Lactones Against Nematode Larvae
| Parasite | Drug | Assay | Efficacy Metric | Value | Reference |
| Crenosoma vulpis (L3) | Milbemycin oxime | Larval Motility | LC50 | 67 ng/mL | |
| Ancylostoma caninum (L3) | Ivermectin | Larval Motility | - | Killed larvae at 0.0025 µg/mL | |
| Toxocara canis (L2) | Ivermectin | Larval Migration Inhibition | % Inhibition | 87% at 100 µg/mL |
The limited available in vitro data for milbemycin oxime, such as the LC50 against Crenosoma vulpis larvae, suggests potent activity at low concentrations. This aligns with the high in vivo efficacy observed at low oral doses. The in vitro effects on Dirofilaria immitis microfilariae also support the in vivo microfilaricidal activity of the drug. However, to establish a more robust in vitro-in vivo correlation (IVIVC), further studies generating standardized in vitro efficacy data (e.g., EC50 values from larval development or motility assays) for milbemycin oxime against key parasites like Ancylostoma caninum, Toxocara canis, and Trichuris vulpis are needed.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of efficacy studies. Below are summaries of typical experimental protocols for in vivo and in vitro anthelmintic testing.
In Vivo Efficacy Study Protocol (Example)
This workflow outlines a typical design for an in vivo study evaluating the efficacy of an anthelmintic in dogs.
Caption: Generalized workflow for an in vivo anthelmintic efficacy study.
Detailed Steps:
-
Animal Selection: Purpose-bred, parasite-naive animals (e.g., beagles) of a specific age and weight range are typically used. They are acclimated to the study conditions for a set period.
-
Infection: Animals are experimentally infected with a known number of infective-stage larvae of the target parasite (e.g., Ancylostoma caninum L3 larvae).
-
Confirmation of Infection: Patent infections are confirmed through methods like fecal egg counts (eggs per gram of feces).
-
Randomization: Animals are randomly allocated to treatment and control groups based on pre-treatment egg counts to ensure even distribution of infection intensity.
-
Treatment: The treatment group receives the test compound (e.g., milbemycin oxime) at a specified dosage and frequency. The control group receives a placebo.
-
Post-treatment Assessment: Fecal egg counts are performed at various time points post-treatment to determine the reduction in egg shedding.
-
Necropsy and Worm Counts: At the end of the study, animals are euthanized, and the gastrointestinal tract (or other relevant organs) is examined to recover, identify, and count the remaining adult worms.
-
Efficacy Calculation: Efficacy is calculated by comparing the geometric mean worm counts of the treated group to the control group.
In Vitro Larval Motility Assay Protocol (Example)
This diagram illustrates a common workflow for assessing the in vitro efficacy of an anthelmintic against nematode larvae.
Caption: Generalized workflow for an in vitro larval motility assay.
Detailed Steps:
-
Larvae Preparation: Infective third-stage larvae (L3) of the target nematode are obtained, often from fecal cultures.
-
Assay Setup: A known number of larvae are added to each well of a multi-well plate containing culture medium.
-
Drug Exposure: The test compound (e.g., milbemycin oxime) is added to the wells at various concentrations. Control wells contain the vehicle (e.g., DMSO) without the drug.
-
Incubation: The plates are incubated under controlled conditions (e.g., 37°C, 5% CO2) for a specific period (e.g., 24, 48, or 72 hours).
-
Motility Assessment: Larval motility is assessed at different time points. This can be done visually under a microscope, where larvae are scored as motile or non-motile. Non-motile larvae may be gently prodded to confirm lack of movement.
-
Data Analysis: The percentage of non-motile larvae at each drug concentration is calculated. These data are then used to determine the concentration of the drug that inhibits the motility of 50% of the larvae (IC50 or LC50).
Comparison with Alternatives
Milbemycin oxime is part of the macrocyclic lactone class of anthelmintics, which also includes ivermectin, selamectin, and moxidectin (B1677422). These drugs share a similar mechanism of action but can differ in their spectrum of activity, potency, and pharmacokinetic profiles.
-
Ivermectin: A widely used macrocyclic lactone with a broad spectrum of activity. Some studies suggest ivermectin may have a narrower safety margin in certain dog breeds with the MDR1 gene mutation compared to milbemycin oxime at higher doses.
-
Selamectin: Typically administered topically and has excellent efficacy against fleas and some mites in addition to internal parasites.
-
Moxidectin: Known for its high lipophilicity and long half-life, which allows for less frequent dosing in some formulations (e.g., injectable for heartworm prevention).
The choice of anthelmintic often depends on the target parasites, the host species, the desired spectrum of activity, and the preferred route of administration.
Conclusion
This compound, as a key component of milbemycin oxime, demonstrates high in vivo efficacy against a broad range of important nematode parasites in dogs and cats. While a direct and comprehensive in vitro-in vivo correlation is currently limited by the lack of published quantitative in vitro data for some key parasites, the available evidence suggests a strong relationship between its potent in vitro activity and its successful clinical use. Further research focusing on standardized in vitro assays will be invaluable for refining our understanding of its pharmacodynamics and for the future development of anthelmintic therapies.
References
- 1. Efficacy of milbemycin oxime against experimentally induced Ancylostoma caninum and Uncinaria stenocephala infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of milbemycin oxime in combination with spinosad in the treatment of larval and immature adult stages of Ancylostoma caninum and Toxocara canis in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired toxocara canis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Milbemycin A3 oxime and selamectin in research
An In-Depth Comparative Analysis of Milbemycin A3 Oxime and Selamectin (B66261) for Research Applications
This guide provides a detailed head-to-head comparison of this compound and selamectin, two prominent macrocyclic lactone endectocides used in veterinary medicine and parasitology research. The content is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental context, and mechanistic insights to inform study design and compound selection.
Overview and Chemical Classification
This compound (often referred to as milbemycin oxime) and selamectin are structurally related antiparasitic agents derived from the fermentation products of Streptomyces soil microorganisms.[1][2] Milbemycin oxime belongs to the milbemycin group, while selamectin is classified as an avermectin.[1][3] Despite minor structural differences, they share a primary mechanism of action but exhibit distinct pharmacokinetic profiles and spectra of activity, which are critical considerations for research and clinical use.[1]
Mechanism of Action: Targeting Invertebrate Chloride Channels
The primary mode of action for both milbemycin oxime and selamectin is the disruption of neurotransmission in invertebrates. They bind with high affinity to glutamate-gated chloride channels (GluCls) located on the nerve and muscle cells of nematodes and arthropods. This binding action, which is distinct from the effect of the endogenous neurotransmitter glutamate, locks the channels in an open state.
The prolonged opening of GluCls increases the cell membrane's permeability to chloride ions (Cl⁻), leading to an influx of these ions. This results in hyperpolarization of the cell, which inhibits the generation of action potentials and blocks nerve signal transmission. The ultimate effect is flaccid paralysis and death of the parasite. Both compounds may also potentiate the activity of gamma-aminobutyric acid (GABA), another key inhibitory neurotransmitter in parasites. This selective toxicity is due to the reliance of mammals on GABA as the primary inhibitory neurotransmitter in the central nervous system, where drug access is limited by P-glycoprotein efflux pumps, and the absence of GluCls targeted by these drugs.
Caption: Mechanism of action for macrocyclic lactones.
Comparative Efficacy: Experimental Data
Direct comparative studies are essential for evaluating the relative performance of antiparasitic agents. The following tables summarize key efficacy data from head-to-head research.
Table 1: Flea Control Efficacy in Dogs (Ctenocephalides felis)
This table presents data from a study comparing the efficacy of topical selamectin against an oral combination product containing spinosad and milbemycin oxime.
| Time Point | Assessment | Selamectin (Topical) | Spinosad/Milbemycin Oxime (Oral) | Citation |
| Day 0 | Efficacy at 24h | 60.4% | 100% | |
| Efficacy at 48h | 91.4% | 100% | ||
| Day 28 | Efficacy at 24h | 93.0% | 84.7% | |
| Efficacy at 48h | 95.7% | 87.5% | ||
| Overall | Speed of Kill | Slower initial onset (>90% at 48h) | Rapid initial onset (>90% at 24h) | |
| Residual Efficacy | >90% effective through Day 30 | >90% effective through Day 23 |
Table 2: Heartworm Prevention Efficacy in Dogs (Dirofilaria immitis)
The emergence of resistant D. immitis strains has prompted studies evaluating the efficacy of macrocyclic lactones.
| D. immitis Strain | Milbemycin Oxime Efficacy | Selamectin Efficacy | Citation |
| MP3 | 95.4% | 95.5% | |
| JYD-34 | 52.5% | 28.8% |
Comparative Pharmacokinetics
The route of administration and inherent molecular properties of milbemycin oxime and selamectin result in distinct pharmacokinetic profiles, influencing their clinical application and research use.
Table 3: Pharmacokinetic Parameters in Dogs
| Parameter | Milbemycin Oxime (Oral) | Selamectin (Topical) | Citations |
| Tmax (Time to Peak Plasma Conc.) | 1 - 2 hours | ~72 hours | |
| Terminal Half-Life (t½) | ~1.6 days | ~11.1 days | |
| Bioavailability | ~51-81% | ~4.4% | |
| Primary Excretion Route | Feces | Feces |
Note: Bioavailability can be formulation-dependent. Selamectin bioavailability is significantly higher in cats (~72%) following topical administration.
Experimental Protocols: A Case Study
To provide context for the efficacy data, this section details the methodology of a key comparative study.
Study Title: Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs.
Objective: To evaluate and compare the speed of kill and residual efficacy of topical selamectin and two oral spinosad-based products (one containing milbemycin oxime).
Methodology:
-
Subjects: Forty-eight healthy dogs were randomly allocated into four treatment groups (n=12 per group): negative control, topical selamectin, oral spinosad/milbemycin oxime, and oral spinosad alone.
-
Acclimation & Infestation: Dogs were acclimated and then infested with 100 adult, unfed C. felis (KS1 strain) on Day -2.
-
Treatment: On Day 0, dogs received a single treatment of the assigned product according to the commercial label instructions.
-
Re-infestation: Dogs were subsequently re-infested with 100 fleas on Days 7, 14, 21, and 28.
-
Assessment: Live flea counts were performed by combing the animals at 24 and 48 hours after the initial treatment and after each subsequent weekly re-infestation.
-
Efficacy Calculation: Efficacy was calculated by comparing the geometric mean flea counts of the treated groups to the mean counts of the negative control group.
References
A Comparative Statistical Analysis of Milbemycin A3 Oxime for Researchers
This guide provides a detailed comparative analysis of Milbemycin A3 oxime, a broad-spectrum antiparasitic agent. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative macrocyclic lactones, supported by experimental data and detailed protocols.
Introduction to this compound
Milbemycin oxime is a semi-synthetic, broad-spectrum macrocyclic lactone antiparasitic agent.[1] It is derived from the fermentation products of the soil actinomycete Streptomyces hygroscopicus subsp. aureolacrimosus.[2] The commercial product is a mixture of this compound and milbemycin A4 oxime, typically in a ratio of ≤20% A3 and ≥80% A4.[1][2] It is closely related to the avermectin (B7782182) class of compounds and is widely used in veterinary medicine to control and prevent a variety of internal and external parasites, including nematodes, insects, and mites in dogs and cats.[2][3][4]
Mechanism of Action
The primary mechanism of action for milbemycin oxime involves its interaction with ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[1][3]
-
Primary Target : It binds to glutamate-gated chloride channels (GluCls), which are specific to invertebrates.[1][4][5]
-
Effect : This binding increases the permeability of the cell membrane to chloride ions (Cl⁻).[2][6]
-
Result : The influx of chloride ions leads to hyperpolarization of the neuron, which blocks signal transmission, resulting in paralysis and eventual death of the parasite.[1][7][8]
-
Secondary Target : Milbemycin oxime may also potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][7] In mammals, it can bind to GABA-gated chloride channels (GABAA receptors), but its lower affinity for these receptors and the protection afforded by the P-glycoprotein efflux transporter at the blood-brain barrier contribute to its relative safety in host animals.[1][5]
Comparative Efficacy
Milbemycin oxime demonstrates broad-spectrum efficacy. However, its effectiveness can vary compared to other macrocyclic lactones, particularly against resistant parasite strains.
A key area of investigation is the prevention of heartworm disease (Dirofilaria immitis). Studies have compared the efficacy of milbemycin oxime (MBO) with ivermectin (IVM) when treatment is initiated several months after experimental infection, simulating a lapse in owner compliance.
| Parameter | Ivermectin (IVM) | Milbemycin Oxime (MBO) | Control (Untreated) | P-value | Reference |
| Treatment Start | 4 Months Post-Infection | 4 Months Post-Infection | N/A | [9] | |
| Adult Worm Count Reduction | 95.1% | 41.4% | 0% | P < 0.01 | [9] |
| Live Worms Found (Range) | 2 to 4 (in 3 of 5 dogs) | 8 to 27 (in all 5 dogs) | 12 to 39 (in all 5 dogs) | N/A | [9] |
| Treatment Start | 3 Months Post-Infection | 3 Months Post-Infection | N/A | [9] | |
| Adult Worm Count Reduction | 97.7% | 96.8% | 0% | P < 0.01 | [9] |
| Denotes a significant difference between the IVM and MBO groups. |
The data indicates that while both drugs are highly effective when treatment starts 3 months post-infection, ivermectin shows significantly greater efficacy in clearing an established 4-month-old heartworm infection.[9] In another study evaluating efficacy against resistant D. immitis strains, the preventive efficacy of milbemycin oxime was between 10.5% and 37.7%, whereas extended-release moxidectin (B1677422) was 98.3-100% effective.[10]
Comparative Pharmacokinetics
The pharmacokinetic profile of milbemycin oxime is characterized by rapid absorption and widespread distribution.[6] The table below summarizes key pharmacokinetic parameters for the A3 and A4 components in dogs.
| Parameter | Milbemycin Oxime A3 | Milbemycin Oxime A4 | Alternative: Afoxolaner | Reference |
| Time to Max. Plasma Conc. (Tmax) | 1-2 hours | 1-2 hours | 2-4 hours | [6][8] |
| Terminal Plasma Half-Life (t1/2) | 1.6 ± 0.4 days | 3.3 ± 1.4 days | 14 ± 3 days | [6][8] |
| Oral Bioavailability | 80.5% | 65.1% | 88.3% | [6][8] |
| Volume of Distribution (Vd) | ~2.7 L/kg | ~2.7 L/kg | N/A | [6] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg | N/A | [6] |
Milbemycins are noted to have a longer half-life than avermectins, a property that influences their dosing interval and persistent efficacy.[4] The rapid absorption and distribution contribute to its quick onset of action against parasites.[6]
Safety and Toxicology Profile
Milbemycin oxime has a wide margin of safety in most animals when administered at labeled doses.[10] Vomiting and diarrhea have been observed sporadically in safety studies but occurred at similar rates in control groups.[8]
The primary safety concern for macrocyclic lactones is neurotoxicity, which is linked to accumulation in the central nervous system (CNS).[10] This risk is elevated in dogs with a defect in the ABCB1 gene (formerly MDR1), which codes for P-glycoprotein, a transporter that limits drug access to the brain.[5]
Compared to other macrocyclic lactones, milbemycin oxime appears to be a safer option for dogs with the ABCB1 mutation. Ivermectin can cause severe toxicity at dosages above 200 µg/kg in these dogs, whereas milbemycin oxime has only shown mild signs of toxicity at much higher dosages (above 5 mg/kg).[4]
Experimental Protocols
Detailed and reproducible protocols are crucial for comparative analysis. Below are outlines for typical efficacy and pharmacokinetic studies.
Protocol for In Vivo Efficacy Trial (Heartworm)
This protocol is based on the methodology used to compare milbemycin oxime and ivermectin efficacy against Dirofilaria immitis.[9]
-
Animal Selection : Source heartworm-naive beagle dogs and acclimatize them to the study environment.
-
Infection : Each dog is inoculated subcutaneously with 50 infective third-stage larvae (L3) of Dirofilaria immitis.[9]
-
Group Allocation : Animals are randomly assigned to control (placebo), milbemycin oxime (500 µg/kg), or ivermectin (6 µg/kg) treatment groups.[9]
-
Treatment Administration : Monthly oral dosing begins at a predetermined time post-infection (e.g., 3 or 4 months) and continues for a specified duration (e.g., 12 months).[9]
-
Monitoring : Blood is collected monthly to test for the presence of microfilariae and circulating heartworm antigen.[9]
-
Necropsy and Worm Recovery : At the end of the study (e.g., 16 months post-infection), animals are euthanized, and a necropsy is performed to recover, count, and assess the viability of adult heartworms.[9]
-
Data Analysis : Worm counts are compared between treated and control groups to calculate the percentage reduction. Statistical tests (e.g., t-test) are used to determine significant differences between treatment groups.[9]
Protocol for Pharmacokinetic Analysis
This protocol outlines the steps for quantifying milbemycin oxime in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[11]
-
Sample Collection : Following oral administration of milbemycin oxime, whole blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation :
-
Thaw 200 µL of plasma sample.
-
Add 800 µL of acetonitrile (B52724) containing a known concentration of an internal standard (e.g., moxidectin).[11]
-
Vortex the mixture for 30 seconds to precipitate proteins.[11]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[11]
-
Transfer 500 µL of the supernatant and mix with 500 µL of ultrapure water.[11]
-
Filter the final solution through a 0.22 µm nylon syringe filter into an autosampler vial for analysis.[11]
-
-
LC-MS/MS Analysis :
-
Instrumentation : Utilize a validated LC-MS/MS system.
-
Chromatography : Employ a suitable C18 column with a gradient mobile phase (e.g., water with formic acid and acetonitrile) to separate the analytes.
-
Mass Spectrometry : Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for milbemycin oxime A3, A4, and the internal standard.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for a series of prepared standards.[11]
-
Quantify milbemycin oxime concentrations in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as Tmax, Cmax, t1/2, and AUC.
-
References
- 1. toku-e.com [toku-e.com]
- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwerth.com [chemwerth.com]
- 4. huveta.hu [huveta.hu]
- 5. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 11. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Milbemycin A3 Oxime and Alternative Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the validated mechanism of action of Milbemycin A3 oxime with two alternative anthelmintic compounds: Moxidectin and Praziquantel. The information presented is based on peer-reviewed studies and is intended to offer an objective analysis of their molecular targets and functional effects. This guide includes quantitative data for performance comparison, detailed experimental protocols for key validation assays, and visual diagrams of the respective signaling pathways.
Overview of Compared Anthelmintics
This compound is a macrocyclic lactone anthelmintic with a broad spectrum of activity against nematodes and arthropods.[1][2] It is a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus.[2]
Moxidectin , also a macrocyclic lactone of the milbemycin class, is a second-generation endectocide effective against a wide range of internal and external parasites.
Praziquantel is a pyrazino-isoquinoline derivative widely used for the treatment of trematode (fluke) and cestode (tapeworm) infections.[3]
Mechanism of Action: A Comparative Analysis
The primary molecular targets and mechanisms of action for these three anthelmintics are fundamentally different, providing distinct advantages and spectra of activity.
This compound and Moxidectin: Targeting Invertebrate-Specific Ion Channels
This compound and Moxidectin share a similar primary mechanism of action, targeting ligand-gated chloride channels (LGCCs) that are unique to invertebrates, which accounts for their selective toxicity.[4] These channels, particularly glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels (GABACls), are crucial for neurotransmission in nematodes and arthropods.
Binding of these macrocyclic lactones to the GluCls and GABACls leads to an increased and persistent opening of the chloride ion channels. The resulting influx of chloride ions causes hyperpolarization of the neuronal and muscle cell membranes, making them less excitable. This disruption of nerve signal transmission leads to flaccid paralysis and ultimately the death of the parasite. While both compounds target the same channels, differences in their affinity and the resulting physiological effects have been observed.
Praziquantel: Disrupting Calcium Homeostasis in Trematodes and Cestodes
In contrast, Praziquantel's mechanism of action is centered on the disruption of calcium ion homeostasis in susceptible parasites. The primary target of Praziquantel is believed to be the β subunit of voltage-gated calcium (Ca2+) channels, which are abundant in the tegument and musculature of trematodes and cestodes.
Binding of Praziquantel to these channels causes a rapid and sustained influx of Ca2+ into the parasite's cells. This sudden increase in intracellular calcium leads to immediate muscle contraction and spastic paralysis. Furthermore, Praziquantel induces vacuolization and damage to the parasite's tegument (outer covering), exposing its antigens to the host's immune system.
Quantitative Comparison of Potency
The following table summarizes available quantitative data from peer-reviewed studies to compare the potency of this compound, Moxidectin, and Praziquantel. It is important to note that direct comparative studies with this compound on recombinant ion channels are limited in the public literature. The presented data for this compound is from in vitro motility and viability assays, while data for Moxidectin and Praziquantel are from electrophysiological and binding assays on their respective target channels.
| Compound | Parasite Species | Target | Assay Type | Parameter | Value | Reference |
| This compound | Angiostrongylus cantonensis | GABAergic & Cholinergic systems | Motility Assay | Inhibitory Concentration | ≥ 10⁻⁹ g/mL | |
| Dirofilaria immitis | GABAergic & Cholinergic systems | Motility Assay | Inhibitory Concentration | 10⁻⁷ g/mL | ||
| Moxidectin | Haemonchus contortus | Glutamate-Gated Chloride Channel (HcGluCla) | Radioligand Binding Assay | K_d_ | 0.18 ± 0.02 nM | |
| Haemonchus contortus | Glutamate-Gated Chloride Channel (HcGluCla) | Radioligand Binding Assay (with Glutamate) | K_d_ | ~0.12 nM | ||
| Praziquantel | Schistosoma mansoni | Voltage-Gated Ca²⁺ Channels | Muscle Contraction Assay | EC₅₀ | 200 nM | |
| Schistosoma mansoni | TRPM_PZQ_ Channel | Electrophysiology | Activating Concentration | 10 µM |
Experimental Protocols
The validation of the mechanisms of action for these compounds relies on key experimental techniques, primarily Two-Electrode Voltage Clamp (TEVC) for functional analysis of ion channels and Radioligand Binding Assays for quantifying drug-receptor interactions.
Two-Electrode Voltage Clamp (TEVC) for Ion Channel Characterization
This electrophysiological technique is widely used to study the function of ion channels expressed in large cells, such as Xenopus laevis oocytes.
1. Preparation of Xenopus Oocytes and cRNA Injection:
-
Oocytes are surgically harvested from female Xenopus laevis frogs.
-
The follicular layer surrounding the oocytes is enzymatically removed using collagenase.
-
Complementary RNA (cRNA) encoding the target ion channel subunit (e.g., a specific GluCl subunit) is synthesized in vitro.
-
A defined amount of cRNA is injected into the cytoplasm of each oocyte using a microinjection setup.
-
Injected oocytes are incubated for 2-7 days to allow for the expression of the ion channels on the oocyte membrane.
2. Electrophysiological Recording:
-
An oocyte expressing the target ion channel is placed in a recording chamber and perfused with a specific buffer solution.
-
Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.
-
The voltage-clamp amplifier maintains the oocyte's membrane potential at a set "holding potential."
-
The compound of interest (e.g., this compound, Moxidectin) is applied to the oocyte via the perfusion system.
-
The amplifier injects current to counteract any change in membrane potential caused by ion flow through the channels activated or modulated by the compound.
-
This injected current is equal in magnitude and opposite in sign to the current flowing through the ion channels, and it is recorded as the primary data.
-
By applying a range of concentrations of the compound, a dose-response curve can be generated to determine parameters like the EC₅₀ (half-maximal effective concentration).
Radioligand Binding Assay for Receptor Affinity
This biochemical assay is used to determine the binding affinity (K_d_) of a drug to its receptor.
1. Preparation of Cell Membranes:
-
A cell line (e.g., COS-7 or HEK293 cells) is transfected with a plasmid containing the gene for the target receptor (e.g., a GluCl subunit).
-
The cells are cultured to allow for the expression of the receptor on their membranes.
-
The cells are harvested, and the cell membranes are isolated through a process of homogenization and centrifugation.
2. Binding Experiment:
-
A fixed concentration of a radioactively labeled ligand (radioligand), such as [³H]-Ivermectin or a custom-synthesized radiolabeled Milbemycin, is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound) are added to the incubation mixture.
-
The unlabeled compound competes with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
The IC₅₀ value can be converted to the inhibition constant (K_i_), which reflects the binding affinity of the competitor drug for the receptor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and a typical experimental workflow.
References
- 1. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Milbemycin A3 Oxime
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Milbemycin A3 Oxime, a semi-synthetic macrocyclic lactone used in various research and pharmaceutical applications. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166. |
| Face Shield | Use in addition to goggles when there is a splash hazard.[1] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile or powder-free latex). Double gloving is recommended.[1][2] |
| Body Protection | Laboratory Coat | Standard work uniform or lab coat.[2][3] |
| Impervious Clothing | Worn when there is a risk of significant exposure.[4] | |
| Protective Shoe Covers | Recommended for comprehensive protection.[1] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA approved respirator is required when ventilation is inadequate or exposure limits may be exceeded.[2][3] A positive pressure air-supplied respirator is recommended for potential uncontrolled release scenarios.[3] |
Operational Handling and Storage
Proper handling and storage procedures are crucial to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a laboratory hood with local exhaust ventilation.[2][5]
Storage:
-
Keep the container tightly closed and properly labeled.[3]
-
Store at -20°C for long-term stability.[6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation or a rash occurs.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[2] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent contamination.
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as detailed above.
-
For solid spills, avoid raising dust. Use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum.[1]
-
Collect the spilled material in a suitable, labeled container for disposal.[3]
-
Clean the spill area thoroughly.
-
Prevent spilled material from entering drains or waterways.[4][3]
Waste Disposal:
-
Dispose of this compound and its container at an approved waste disposal facility.[3]
-
All waste disposal must comply with local, state, and federal regulations.[1]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]
Procedural Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
